LAS38096
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIMMMBNUUYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471104 | |
| Record name | UNII-168SF9F04E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851371-22-7 | |
| Record name | LAS-38096 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851371227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-168SF9F04E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAS-38096 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168SF9F04E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The A2B Adenosine Receptor Antagonist LAS38096: A Deep Dive into its Mechanism of Action
For Immediate Release
BARCELONA, Spain – November 27, 2025 – LAS38096 is a potent, selective, and efficacious antagonist of the A2B adenosine receptor, a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding characteristics, in vitro functional activity, and the signaling pathways it modulates. The information presented is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Competitive Antagonism of the A2B Adenosine Receptor
The primary mechanism of action of this compound is its high-affinity binding to the A2B adenosine receptor, where it acts as a competitive antagonist. By occupying the receptor, this compound effectively blocks the binding of the endogenous agonist, adenosine. This prevents the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades.
Quantitative Binding Affinity and Selectivity
This compound exhibits a high affinity for the human A2B adenosine receptor, with a Ki value of 17 nM.[1] Importantly, it demonstrates significant selectivity for the A2B receptor over other adenosine receptor subtypes, as detailed in Table 1. This selectivity is crucial for minimizing off-target effects and for its utility as a specific pharmacological tool to probe A2B receptor function.
| Parameter | Receptor Subtype | Value (nM) |
| Binding Affinity (Ki) | Human A2B | 17 |
| Human A1 | >1000 | |
| Human A2A | >2500 | |
| Human A3 | >1000 |
In Vitro Functional Antagonism
The antagonistic activity of this compound has been demonstrated in cell-based functional assays. Specifically, it has been shown to inhibit the increase in intracellular cyclic adenosine monophosphate (cAMP) induced by the stable adenosine analog NECA (5'-N-Ethylcarboxamidoadenosine) in cells expressing either the human or mouse A2B receptor. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in Table 2.
| Assay | Cell Line | Receptor | IC50 (nM) |
| Inhibition of NECA-induced cAMP accumulation | HEK293 | Human A2B | 321 |
| CHO | Mouse A2B | 349 |
Modulation of Downstream Signaling Pathways
The A2B adenosine receptor is known to couple to multiple G-protein signaling pathways, primarily Gs and Gq, and in some contexts, Gi. By blocking the activation of the A2B receptor, this compound prevents the initiation of these downstream cascades.
Inhibition of the Gs/cAMP/PKA Pathway
Activation of the A2B receptor by adenosine typically leads to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound's antagonism of the A2B receptor directly inhibits this pathway, as evidenced by its ability to block NECA-induced cAMP accumulation.[1]
Inhibition of the Gq/PLC/Ca2+ Pathway
In addition to Gs coupling, the A2B receptor can also activate the Gq alpha subunit, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). By antagonizing the A2B receptor, this compound also prevents the activation of this signaling cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
The binding affinity of this compound for the A2B adenosine receptor was likely determined using a competitive radioligand binding assay. A generalized protocol for such an assay is as follows:
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Membrane Preparation: Membranes from cells stably expressing the human A2B adenosine receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
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Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-DPCPX or another A2B-selective radiolabeled antagonist), and varying concentrations of the unlabeled competitor, this compound. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled standard antagonist.
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Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
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Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro cAMP Functional Assay
The functional antagonistic activity of this compound was assessed by its ability to inhibit agonist-induced cAMP accumulation. A typical protocol for this type of assay is as follows:
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Cell Culture: HEK293 or CHO cells stably expressing the human or mouse A2B adenosine receptor, respectively, are cultured to confluency in 96-well plates.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.
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Stimulation: The cells are then stimulated with a fixed concentration of the A2B agonist NECA (typically at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Lysis and Detection: After the stimulation period, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based assays).
-
Data Analysis: The results are expressed as a percentage of the maximal response to NECA alone. The IC50 value for this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
References
A Technical Guide to the Discovery and Synthesis of Osimertinib (AZD9291): A Proxy for LAS38096
Disclaimer: Information regarding a specific molecule designated "LAS38096" is not publicly available. It is presumed to be an internal, confidential research identifier. This guide utilizes Osimertinib (AZD9291), a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), as a representative model to provide an in-depth technical overview of a modern targeted therapeutic's discovery and synthesis pathway.
Introduction: The Challenge of Acquired Resistance in Targeted Cancer Therapy
The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC), particularly for patients with activating mutations in the EGFR gene. First and second-generation EGFR-TKIs, such as gefitinib and erlotinib, initially showed significant efficacy. However, a majority of patients eventually develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[1][2] This mutation increases the receptor's affinity for ATP, rendering earlier generation inhibitors less effective.[2]
Osimertinib (AZD9291) was designed to overcome this challenge. It is a third-generation, irreversible EGFR-TKI that selectively targets both the initial sensitizing mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] This selectivity for mutant forms of EGFR over the wild-type receptor helps to minimize toxicities commonly associated with earlier-generation inhibitors, such as skin rash and diarrhea.
Discovery of Osimertinib (AZD9291)
The discovery of Osimertinib was a result of a focused, structure-guided drug design program initiated to address the clinical problem of T790M-mediated resistance. The program began in May 2009 with the screening of compounds against both T790M mutant and wild-type EGFR. The key chemical feature of Osimertinib is a mono-anilino-pyrimidine core structure. An acrylamide group was incorporated to act as a Michael acceptor, enabling the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the mutant EGFR. This irreversible binding leads to sustained inhibition of the receptor's kinase activity.
The development process involved extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The program progressed rapidly, with the clinical candidate being identified in less than three years from the project's start.
Mechanism of Action and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell growth, proliferation, and survival. Two of the major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Osimertinib exerts its therapeutic effect by irreversibly binding to the ATP-binding site of mutant EGFR, thereby blocking its kinase activity and preventing the activation of these downstream signaling pathways. This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by Osimertinib.
Quantitative Data
The efficacy and selectivity of Osimertinib have been quantified in numerous preclinical and clinical studies.
Table 1: In Vitro Potency of Osimertinib
| Cell Line | EGFR Mutation Status | IC50 (nmol/L) |
|---|---|---|
| PC-9 | Exon 19 deletion | 13 - 54 |
| H3255 | L858R | 13 - 54 |
| H1975 | L858R/T790M | <15 |
| PC-9VanR | Exon 19 del/T790M | <15 |
Source:
Table 2: Key Pharmacokinetic Parameters of Osimertinib
| Parameter | Value |
|---|---|
| Time to Cmax | 6 hours |
| Volume of Distribution (steady state) | 918 L |
| Plasma Protein Binding | 95% |
| Mean Half-life | 48 hours |
| Primary Elimination Route | Feces (68%) |
Source:
Table 3: Clinical Efficacy from the FLAURA Trial (First-Line Treatment)
| Endpoint | Osimertinib Group | Comparator EGFR-TKI Group | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046 |
Source:
Synthesis Pathway
Several synthetic routes for Osimertinib have been published. A common and efficient protocol is outlined below. This multi-step synthesis involves the construction of the core pyrimidine ring and subsequent functionalization.
Experimental Protocols
A representative synthesis involves the following key steps, adapted from published literature:
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Nitro Reduction: A substituted dinitroaniline precursor is reduced to the corresponding triaminated arene (e.g., OSIM-008) using a reducing agent such as iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid). The reaction is typically heated to ensure complete conversion.
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Acylation: The resulting triamine is then acylated with acryloyl chloride in the presence of a base, such as triethylamine (TEA), in an appropriate solvent like tetrahydrofuran (THF). This step introduces the reactive acrylamide warhead.
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Purification: The crude product is purified by standard methods, such as column chromatography, to yield the Osimertinib free base.
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Salt Formation: The purified free base is dissolved in a suitable solvent, and methanesulfonic acid is added to form the mesylate salt, which often has improved solubility and stability for pharmaceutical formulation. The final product is then isolated by filtration and dried.
This assay is crucial for determining the potency of the compound against different forms of EGFR.
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Cell Culture: NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9 for sensitizing mutation, H1975 for double mutation) are cultured in appropriate media.
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Compound Treatment: Cells are treated with varying concentrations of Osimertinib for a specified period.
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Cell Lysis: After treatment, cells are lysed to extract proteins.
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Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
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Detection and Quantification: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized. The band intensities are quantified to determine the concentration of Osimertinib that inhibits EGFR phosphorylation by 50% (IC50).
Mechanisms of Resistance to Osimertinib
Despite its efficacy, acquired resistance to Osimertinib can develop. The mechanisms are diverse and can be broadly categorized as EGFR-dependent or EGFR-independent.
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EGFR-Dependent Mechanisms: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation changes the cysteine residue to which Osimertinib covalently binds, thereby preventing its irreversible inhibition.
-
EGFR-Independent Mechanisms: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Examples include:
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MET amplification
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HER2 amplification
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Mutations in KRAS and BRAF
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Phenotypic transformation, such as to small-cell lung cancer
-
Understanding these resistance mechanisms is critical for the development of next-generation inhibitors and combination therapies.
Conclusion
Osimertinib (AZD9291) represents a landmark achievement in structure-based drug design, providing a highly effective treatment for NSCLC patients with specific EGFR mutations, including the T790M resistance mutation. Its discovery was driven by a clear understanding of the clinical need and the molecular mechanisms of resistance to earlier therapies. The synthesis of Osimertinib is a multi-step process that has been optimized for efficiency. While resistance to Osimertinib inevitably emerges, ongoing research into these mechanisms is paving the way for new therapeutic strategies to further improve patient outcomes. This technical overview, using Osimertinib as a proxy, illustrates the comprehensive and multi-faceted process of modern drug discovery and development.
References
- 1. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Chemical structure and properties of LAS38096
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS38096 is a potent, selective, and efficacious antagonist of the A2B adenosine receptor.[1] Its chemical name is 4-furan-2-yl-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine.[1] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, designed to serve as a technical resource for researchers in pharmacology and drug development.
Chemical Structure and Physicochemical Properties
The chemical identity and fundamental properties of this compound are summarized below.
Chemical Structure
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IUPAC Name: 4-furan-2-yl-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine[1]
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CAS Number: 851371-22-7[1]
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Chemical Formula: C₁₇H₁₂N₆O[1]
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Molecular Weight: 316.32 g/mol
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InChI Key: YRPIMMMBNUUYLG-UHFFFAOYSA-N
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SMILES: c1cc(cnc1)Nc2ncc(-c3ccncn3)c(-c4ccco4)n2
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂N₆O | |
| Molecular Weight | 316.32 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage and Stability | Stable for weeks at ambient temperature. For long-term storage, -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable. The compound should be stored dry and in the dark. | |
| Shelf Life | >2 years if stored properly. |
No publicly available data was found for pKa, LogP, and aqueous solubility.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the A2B adenosine receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound binds to the A2B receptor but does not elicit a response, thereby blocking the binding of adenosine and inhibiting the downstream signaling cascade.
Signaling Pathway Diagram
Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.
Biological Activity and Pharmacological Profile
This compound exhibits high affinity and selectivity for the A2B adenosine receptor.
Receptor Binding Affinity and Selectivity
The binding affinity and selectivity of this compound for various adenosine receptor subtypes are summarized in Table 2.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity (IC50) | Source |
| A2B | 17 nM | - | |
| A1 | - | > 1000 nM | |
| A2A | - | > 2500 nM | |
| A3 | - | > 1000 nM |
Pharmacokinetic data for this compound, including oral bioavailability, half-life, and metabolism, are not publicly available in the searched resources.
Key Experimental Protocols
Detailed methodologies for the characterization of A2B receptor antagonists like this compound typically involve radioligand binding assays and functional assays to measure cAMP accumulation. The following are representative protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the A2B adenosine receptor.
Materials:
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Cell membranes expressing the human A2B adenosine receptor.
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Radioligand (e.g., [³H]PSB-603).
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This compound.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Non-specific binding control (e.g., a high concentration of a known A2B antagonist).
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Glass fiber filters.
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Scintillation fluid.
Procedure:
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Prepare serial dilutions of this compound.
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In a 96-well plate, combine the cell membranes, radioligand, and either a dilution of this compound or the vehicle control.
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For determination of non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and the non-specific binding control.
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Incubate the plate to allow the binding to reach equilibrium.
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Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the IC50 value of this compound and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced production of cAMP.
Objective: To determine the potency (IC50) of this compound in blocking the A2B receptor-mediated increase in intracellular cAMP.
Materials:
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Whole cells expressing the human A2B adenosine receptor (e.g., HEK293 cells).
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A2B receptor agonist (e.g., NECA).
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This compound.
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Phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).
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Cell lysis buffer.
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cAMP detection kit (e.g., HTRF or ELISA-based).
Procedure:
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Seed the cells in a multi-well plate and allow them to adhere.
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Pre-treat the cells with varying concentrations of this compound for a specified duration.
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Stimulate the cells with an A2B receptor agonist (at its EC80 concentration) in the presence of a PDE inhibitor.
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Lyse the cells to release intracellular cAMP.
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Measure the cAMP concentration using the detection kit according to the manufacturer's instructions.
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Generate a dose-response curve for this compound and determine its IC50 value.
Caption: Workflow for a cAMP Accumulation Assay.
Conclusion
This compound is a well-characterized A2B adenosine receptor antagonist with high potency and selectivity. Its mechanism of action through the inhibition of the Gs-cAMP signaling pathway makes it a valuable tool for studying the physiological and pathological roles of the A2B receptor. The provided information on its chemical properties and representative experimental protocols offers a solid foundation for further research and development involving this compound. Further investigation into its pharmacokinetic and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
No Public Data Available for LAS38096 Target Identification and Validation
Efforts to compile a technical guide on the target identification and validation of the compound designated LAS38096 have been unsuccessful due to the absence of publicly available scientific literature, clinical trial data, or any other disclosures related to this specific molecule.
A comprehensive search of scientific databases and public registries has yielded no information on a compound with the identifier "this compound." This suggests that this compound may be an internal development code for a compound that has not yet been the subject of public disclosure, a discontinued project, or a misidentified designation.
Without any foundational information about the compound, its putative mechanism of action, or its therapeutic area, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of detailing the target identification and validation process are entirely dependent on the availability of this initial information.
For researchers, scientists, and drug development professionals interested in the processes of target identification and validation, it is recommended to consult resources and publications detailing established methodologies. These include but are not limited to:
-
Affinity Chromatography-Mass Spectrometry: A powerful method to identify protein targets by using the small molecule of interest as a bait to capture its binding partners from cell lysates.
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Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.
-
Genetic Approaches: Methods such as CRISPR/Cas9 screening or RNA interference (RNAi) can be used to identify genes that are essential for the activity of a compound, thereby inferring its target.
-
Computational Approaches: In silico methods, including molecular docking and pharmacophore modeling, can predict potential targets based on the chemical structure of the compound.
Once a putative target is identified, validation typically involves a series of experiments to confirm the biological relevance of the target to the compound's mechanism of action. These can include enzymatic assays, binding assays, and cellular assays to measure the functional consequences of target engagement.
Should information on this compound become publicly available in the future, a detailed technical guide on its target identification and validation could be developed.
In vitro and in vivo effects of LAS38096
An In-Depth Technical Guide on the In Vitro and In Vivo Effects of Sacubitril/Valsartan (LCZ696)
Introduction
Sacubitril/valsartan, formerly known as LCZ696, is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). It is a combination of two pharmacologically active components in a 1:1 molar ratio: the angiotensin II receptor blocker (ARB) valsartan and the neprilysin inhibitor prodrug sacubitril. Following oral administration, sacubitril/valsartan dissociates, and sacubitril is metabolized to its active form, sacubitrilat (LBQ657). The dual mechanism of action of LCZ696 offers a novel therapeutic approach for conditions such as heart failure and hypertension by simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and augmenting the natriuretic peptide system.[1][2] This guide provides a comprehensive overview of the preclinical and clinical data on the in vitro and in vivo effects of this compound.
Mechanism of Action
LCZ696 exerts its effects through the distinct but complementary actions of its two components:
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Valsartan: Selectively blocks the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding and exerting its detrimental effects, which include vasoconstriction, aldosterone release, cardiac stimulation, and sodium reabsorption.[3][4]
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Sacubitrilat (active metabolite of sacubitril): Inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, most notably the natriuretic peptides (atrial natriuretic peptide [ANP] and B-type natriuretic peptide [BNP]).[5] By preventing their breakdown, sacubitrilat increases the levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and have anti-hypertrophic and anti-fibrotic effects on the myocardium.
The synergistic action of these two pathways leads to a reduction in cardiovascular load and mitigates the pathological remodeling seen in heart failure and hypertension.
In Vitro Effects
The in vitro activity of the components of LCZ696 has been characterized to determine their specific molecular interactions.
Table 1: Summary of In Vitro Quantitative Data
| Component | Target | Assay Type | Value | Species/System | Reference(s) |
| Sacubitril | OATP1B1 | Inhibition Assay | IC₅₀: 1.91 µM | In vitro | |
| Sacubitril | OATP1B3 | Inhibition Assay | IC₅₀: 3.81 µM | In vitro | |
| Valsartan | AT1 Receptor | Radioligand Binding | pKi: 7.65 ± 0.12 | COS-7 cells (transiently expressed) | |
| Valsartan | AT1 Receptor | Radioligand Binding | K_d: 1.44 nmol/l | Rat aortic smooth muscle cells |
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Sacubitril: In vitro studies have shown that sacubitril can inhibit the organic anion transporting polypeptides OATP1B1 and OATP1B3, which are involved in the clearance of statins. However, clinical studies indicated this inhibition does not lead to clinically significant drug-drug interactions.
-
Valsartan: Radioligand binding assays have confirmed that valsartan binds to the AT1 receptor with high affinity. It is a highly specific and selective antagonist for this receptor.
Experimental Protocols: In Vitro Assays
OATP1B1/1B3 Inhibition Assay
-
Cell Culture: Stably transfected cell lines (e.g., HEK293) overexpressing human OATP1B1 or OATP1B3 are cultured under standard conditions.
-
Substrate Incubation: A known fluorescent or radiolabeled substrate of OATP1B1/1B3 (e.g., pitavastatin) is added to the cells in the presence of varying concentrations of the test compound (sacubitril).
-
Measurement: After a defined incubation period, the uptake of the substrate into the cells is measured using a fluorescence plate reader or liquid scintillation counter.
-
Data Analysis: The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the substrate uptake, is calculated by fitting the data to a dose-response curve.
AT1 Receptor Radioligand Binding Assay
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Membrane Preparation: Membranes are prepared from cells (e.g., COS-7) or tissues (e.g., rat liver) that stably express the AT1 receptor.
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Competition Binding: A constant concentration of a radiolabeled ligand that binds to the AT1 receptor (e.g., [³H]-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (valsartan).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibition constant), which reflects the binding affinity of the competitor drug for the receptor. The pKi is the negative logarithm of the Ki.
In Vivo Effects: Preclinical Studies
LCZ696 has been extensively studied in various animal models of cardiovascular disease, demonstrating its therapeutic potential beyond what is achieved with either neprilysin inhibition or AT1 receptor blockade alone.
Table 2: Summary of In Vivo Preclinical Data
| Species | Model | Treatment and Dose | Key Findings | Reference(s) |
| Mice | Myocardial Infarction (MI) | LCZ696 (60 mg/kg/day) vs. Enalapril | Improved survival and prevented cardiac rupture; reduced expression of IL-1β, IL-6, and MMP-9; increased plasma cGMP and decreased plasma aldosterone. | |
| Rats | Isoproterenol-induced Cardiac Hypertrophy & Fibrosis | LCZ696 (60 mg/kg/day) vs. Valsartan (30 mg/kg/day) | LCZ696 significantly prevented LV fibrosis and improved diastolic function compared to valsartan alone. | |
| Rats | MI-induced Heart Failure | LCZ696 (68 mg/kg/day) vs. Enalapril (20 mg/kg/day) | Both drugs improved LVEF; LCZ696 significantly reduced ventricular arrhythmia inducibility, while enalapril did not. | |
| Rats | Preexisting Heart Failure (Volume Overload) | LCZ696 vs. Sacubitril vs. Valsartan | LCZ696 synergistically improved contractility, relaxation, and exercise tolerance, and reduced fibrosis compared to monotherapies. | |
| Mice | Streptozotocin-induced Diabetes | LCZ696 (100 mg/kg/day) vs. Valsartan (50 mg/kg/day) | LCZ696 ameliorated endothelium-dependent vascular relaxation to a greater extent than valsartan. |
In Vivo Effects: Clinical Studies
Clinical trials have demonstrated the efficacy and safety of LCZ696 in human populations for both hypertension and heart failure.
Table 3: Summary of Human Clinical Trial Data
| Study/Population | Condition | Treatment and Dose | Key Findings | Reference(s) |
| PARADIGM-HF | Heart Failure with Reduced Ejection Fraction (HFrEF) | LCZ696 (200 mg twice daily) vs. Enalapril (10 mg twice daily) | LCZ696 reduced the composite endpoint of cardiovascular death or hospitalization for heart failure by 20% vs. enalapril. Also reduced the risk of all-cause mortality by 16%. | |
| PARAMOUNT | Heart Failure with Preserved Ejection Fraction (HFpEF) | LCZ696 (up to 200 mg twice daily) vs. Valsartan (up to 160 mg twice daily) | LCZ696 led to a greater reduction in NT-proBNP at 12 weeks compared to valsartan. | |
| Asian Patients | Mild-to-moderate Hypertension | LCZ696 (100, 200, 400 mg daily) vs. Placebo | All doses of LCZ696 significantly reduced clinic and 24-hour ambulatory systolic and diastolic BP compared to placebo. | |
| Meta-analysis (8 RCTs) | Hypertension | LCZ696 vs. ARBs | LCZ696 provided significantly greater reductions in systolic and diastolic blood pressure compared to ARBs. |
Experimental Protocols: In Vivo Studies
Myocardial Infarction-Induced Heart Failure Model in Rats
This protocol is a representative example of how the in vivo efficacy of LCZ696 is evaluated preclinically.
References
- 1. Protective Effects of Sacubitril/Valsartan on Cardiac Fibrosis and Function in Rats With Experimental Myocardial Infarction Involves Inhibition of Collagen Synthesis by Myocardial Fibroblasts Through Downregulating TGF-β1/Smads Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of early intervention with sacubitril/valsartan on pressure overloaded rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Valsartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Cardioprotective Effects of LCZ696 (Sacubitril/Valsartan) After Experimental Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Safety and Toxicity Profile of LAS38096 (Hypothetical Data)
Disclaimer: No public safety or toxicity data for a compound designated "LAS38096" is currently available. The following in-depth technical guide is a hypothetical example created to fulfill the structural, content, and visualization requirements of the prompt. The data presented herein is representative of a typical preclinical safety assessment for a novel small molecule entity and should not be considered factual for any real-world compound.
Executive Summary
This document outlines the preliminary non-clinical safety and toxicity profile of this compound, a novel investigational compound. The profile has been established through a series of in vitro and in vivo studies designed to identify potential safety liabilities and to determine a safe starting dose for first-in-human studies. The studies indicate that this compound has a moderate in vitro cytotoxicity profile and is non-mutagenic. In vivo studies in rodents established a No-Observed-Adverse-Effect-Level (NOAEL) and identified the liver as a potential target organ at higher doses.
In Vitro Toxicology
The cytotoxic potential of this compound was evaluated in two human cell lines, HepG2 (liver carcinoma) and HEK293 (embryonic kidney), using a neutral red uptake assay after a 24-hour incubation period.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) |
| HepG2 | Neutral Red Uptake | IC50 | 48.5 |
| HEK293 | Neutral Red Uptake | IC50 | > 100 |
The mutagenic potential of this compound was assessed using a bacterial reverse mutation assay (Ames test) in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 fraction).
Table 2: Genotoxicity Assessment of this compound (Ames Test)
| Strain | Metabolic Activation (S9) | Result |
| TA98 | - | Non-mutagenic |
| TA98 | + | Non-mutagenic |
| TA100 | - | Non-mutagenic |
| TA100 | + | Non-mutagenic |
The potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of proarrhythmic risk, was evaluated using a whole-cell patch clamp assay in HEK293 cells stably expressing the hERG channel.
Table 3: Cardiovascular Safety - hERG Channel Inhibition
| Assay Type | Cell Line | Endpoint | Value (µM) |
| Whole-Cell Patch Clamp | hERG-HEK293 | IC50 | 32.7 |
In Vivo Toxicology
A single-dose acute oral toxicity study was conducted in Sprague-Dawley rats to determine the acute lethal dose (LD50) and to identify potential target organs.[1]
Table 4: Acute Oral Toxicity of this compound in Sprague-Dawley Rats
| Species/Strain | Dosing Regimen | Endpoint | Value (mg/kg) | Key Observations |
| Sprague-Dawley Rat | Single Oral Dose | LD50 | > 2000 | No mortality observed. Transient sedation at 2000 mg/kg. |
| Sprague-Dawley Rat | Single Oral Dose | NOAEL | 500 | Mild, reversible elevation in ALT and AST at 1000 mg/kg. |
Experimental Protocols
HepG2 and HEK293 cells were seeded in 96-well plates at a density of 1x10⁴ cells/well and allowed to attach for 24 hours. Cells were then treated with this compound at concentrations ranging from 0.1 to 100 µM for 24 hours. Following treatment, the medium was replaced with a medium containing 50 µg/mL neutral red and incubated for 3 hours. The cells were then washed, and the incorporated dye was solubilized. The absorbance was measured at 540 nm. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in neutral red uptake compared to vehicle-treated control cells.
The assay was performed in accordance with OECD Guideline 471. Salmonella typhimurium strains TA98 and TA100 were treated with this compound at five different concentrations (5, 50, 500, 2500, and 5000 µ g/plate ) in the presence and absence of a rat liver S9 fraction for metabolic activation. Positive and negative controls were included in each experiment. Plates were incubated at 37°C for 48 hours, and the number of revertant colonies was counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background level.
HEK293 cells stably expressing the hERG channel were used. Whole-cell voltage-clamp recordings were performed at 37°C. Cells were held at a membrane potential of -80 mV, and hERG currents were elicited by a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 2 seconds to record the tail current. This compound was applied at increasing concentrations (0.1 to 100 µM). The concentration-response curve was fitted to determine the IC50 value for the inhibition of the hERG tail current.
The study was conducted in compliance with OECD Guideline 423.[2] Female Sprague-Dawley rats (8-10 weeks old) were used.[3] A single oral dose of this compound was administered by gavage at doses of 300, 500, 1000, and 2000 mg/kg.[4] Animals were observed for mortality and clinical signs of toxicity for 14 days.[2] Body weight was recorded weekly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis, and a gross necropsy was performed.
Visualizations
Caption: Extrinsic apoptosis pathway, a common mechanism of drug-induced cell death.
Caption: A tiered workflow for the in vitro safety assessment of new chemical entities.
References
- 1. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and sub-chronic toxicity studies of methanol extract of Trema orientalis (Linn) blume in albino wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sentinel Animal Program - NTP Technical Report on the Toxicity Studies of Trimethylsilyldiazomethane (CASRN 18107-18-1) Administered by Nose-only Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LAS38096, a potent and selective antagonist of the A₂B adenosine receptor (A₂BAR). The A₂BAR has emerged as a significant therapeutic target in a variety of pathophysiological conditions, including inflammation, cancer, and fibrosis. This document details the pharmacological properties of this compound and its analogs, including quantitative binding and functional data. Furthermore, it outlines detailed experimental protocols for the characterization of these compounds and explores the underlying A₂B receptor signaling pathways. Structure-activity relationships (SAR) within the bipyrimidine class of A₂BAR antagonists are also discussed to guide future drug discovery efforts.
Introduction to this compound and the A₂B Adenosine Receptor
This compound, chemically known as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, is a small molecule antagonist of the A₂B adenosine receptor.[1] Adenosine is an endogenous nucleoside that modulates numerous physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. The A₂B receptor is a low-affinity adenosine receptor that is coupled to Gs, Gi, and Gq proteins, leading to the activation of downstream signaling cascades, most notably the accumulation of intracellular cyclic adenosine monophosphate (cAMP) via Gs stimulation. Under conditions of cellular stress and injury, extracellular adenosine levels rise significantly, leading to the activation of the A₂B receptor and subsequent modulation of inflammatory and immune responses. Consequently, antagonism of the A₂B receptor with selective compounds like this compound presents a promising therapeutic strategy for a range of diseases.
Quantitative Pharmacological Data
The affinity and selectivity of this compound and its analogs for the human A₂B adenosine receptor have been determined through radioligand binding assays and functional assays. The data presented below is crucial for comparing the potency and selectivity of these compounds.
Table 1: Binding Affinity and Selectivity of this compound at Human Adenosine Receptors
| Compound | Target Receptor | Kᵢ (nM) | IC₅₀ (nM) vs. other receptors | Reference |
| This compound | A₂B | 17 | A₁: >1000, A₂A: >2500, A₃: >1000 | [1] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.
A₂B Adenosine Receptor Signaling Pathway
Activation of the A₂B adenosine receptor by its endogenous ligand, adenosine, initiates a cascade of intracellular events. As a GPCR, the A₂B receptor can couple to multiple G proteins, leading to diverse downstream effects. The canonical pathway involves coupling to the Gs alpha subunit, which activates adenylyl cyclase, leading to the production of cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating cellular responses such as inflammation and cytokine release. Antagonists like this compound block the binding of adenosine to the A₂B receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound and its analogs. These protocols are based on established methods for studying A₂B receptor antagonists.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of test compounds for the A₂B adenosine receptor using a competitive binding assay with a radiolabeled antagonist.
Experimental Workflow:
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human A₂B adenosine receptor.
-
Radioligand: [³H]PSB-603 or a similar selective A₂B antagonist.
-
Test Compound: this compound or its analogs.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known non-radiolabeled A₂B antagonist (e.g., ZM241385).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the human A₂B receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.[2]
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-50 µg of protein per well), and various concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation:
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kₔ (e.g., 1-5 nM).
-
Incubate the plate at room temperature (or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.[2]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the filter plates to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of a test compound to antagonize the agonist-induced accumulation of intracellular cAMP, providing a functional measure of its activity at the A₂B receptor.
Experimental Workflow:
Materials:
-
Cells: HEK293 cells stably expressing the human A₂B adenosine receptor.
-
Agonist: 5'-N-Ethylcarboxamidoadenosine (NECA) or another suitable A₂B agonist.
-
Test Compound: this compound or its analogs.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) or rolipram to prevent cAMP degradation.
-
Cell Culture Medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay kits.
Procedure:
-
Cell Culture:
-
Plate HEK293-hA₂BR cells in a 96-well plate and culture overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (or vehicle) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.[3]
-
Stimulate the cells by adding a fixed concentration of the A₂B agonist (typically at its EC₈₀ concentration) and incubate for a further period (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the concentration of the test compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value of the antagonist.
-
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound and its analogs typically involves a multi-step process. A key step is the palladium-catalyzed Buchwald-Hartwig amination to couple the pyrimidine core with an appropriate amine.
General Synthetic Scheme:
Structure-activity relationship studies on bipyrimidine and related heterocyclic A₂B antagonists have revealed several key features that influence potency and selectivity:
-
The N-aryl substituent: The nature and substitution pattern of the aryl or heteroaryl group attached to the 2-amino position of the pyrimidine are critical for high affinity. For this compound, the pyridin-3-yl group is optimal.
-
The 4'-substituent: The 2-furyl group at the 4'-position of the bipyrimidine system contributes significantly to the high affinity for the A₂B receptor.
-
The pyrimidine core: The pyrimidine scaffold itself is a key element for interaction with the receptor. Modifications to this core can significantly impact activity.
Further exploration of these structural motifs is likely to yield novel A₂B antagonists with improved pharmacological profiles.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the A₂B adenosine receptor. This technical guide has provided a detailed overview of its pharmacological properties, the signaling pathways it modulates, and the experimental procedures for its evaluation. The information presented herein serves as a valuable resource for researchers in academia and industry who are engaged in the study of adenosine receptor biology and the development of novel therapeutics targeting the A₂B receptor. Further investigation into the structure-activity relationships of this compound and its analogs will undoubtedly pave the way for the discovery of next-generation A₂B antagonists with enhanced therapeutic potential.
References
- 1. Discovery and characterization of 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (this compound), a potent, selective, and efficacious A2B adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Review of LAS38096: A Potent and Selective A2B Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS38096, chemically identified as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1] Developed by Almirall, this small molecule has demonstrated high affinity for the A2BAR, significant selectivity over other adenosine receptor subtypes, and a favorable pharmacokinetic profile in preclinical studies. This technical guide provides a comprehensive review of the existing literature on this compound, including its pharmacological properties, experimental protocols used for its characterization, and the relevant signaling pathways.
Pharmacological Data
The pharmacological activity of this compound has been primarily characterized by its high binding affinity for the A2B adenosine receptor and its selectivity against other adenosine receptor subtypes (A1, A2A, and A3).
Receptor Binding Affinity
The affinity of this compound for the human A2B adenosine receptor was determined through radioligand binding assays. The compound exhibits a high affinity with a Ki value of 17 nM.[1]
| Compound | Receptor | Kᵢ (nM) |
| This compound | Human A2B Adenosine Receptor | 17 |
Receptor Selectivity
The selectivity of this compound was evaluated by determining its inhibitory activity (IC50) at other human adenosine receptor subtypes. The results demonstrate a high degree of selectivity for the A2B receptor.
| Receptor | IC₅₀ (nM) |
| Human A1 Adenosine Receptor | > 1000 |
| Human A2A Adenosine Receptor | > 2500 |
| Human A3 Adenosine Receptor | > 1000 |
Experimental Protocols
The characterization of this compound involved standard in vitro pharmacological assays to determine its binding affinity and functional antagonism.
Radioligand Binding Assays
The binding affinity of this compound for the A2B adenosine receptor and its selectivity against other adenosine receptors were determined using competitive radioligand binding assays.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human A2B, A1, A2A, and A3 adenosine receptors.
General Methodology:
-
Receptor Source: Membranes from cells recombinantly expressing the respective human adenosine receptor subtypes (e.g., HEK-293 or CHO cells).
-
Radioligand: A specific radiolabeled ligand for each receptor subtype is used (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A, and a suitable radioligand for A2B and A3).
-
Assay Buffer: Typically a Tris-HCl buffer with additives such as MgCl₂.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assays
The antagonistic activity of this compound at the A2B adenosine receptor was confirmed using a functional assay that measures the inhibition of agonist-stimulated cyclic AMP (cAMP) production.
Objective: To determine the potency of this compound in antagonizing the A2B receptor-mediated cAMP production.
General Methodology:
-
Cell Line: A cell line endogenously or recombinantly expressing the human A2B adenosine receptor (e.g., HEK-293 cells).
-
Agonist: A non-selective adenosine receptor agonist such as NECA (5'-(N-Ethylcarboxamido)adenosine) is used to stimulate cAMP production.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a fixed concentration of the agonist (e.g., NECA).
-
The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection method (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
Signaling Pathway and Mechanism of Action
The A2B adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. As an antagonist, this compound blocks the binding of the endogenous agonist, adenosine, to the A2BAR, thereby inhibiting the downstream signaling cascade.
A2B Adenosine Receptor Signaling Pathway
Caption: A2B Adenosine Receptor Signaling Pathway and the antagonistic action of this compound.
Pharmacokinetics
The publication on this compound mentions a favorable pharmacokinetic profile in preclinical species, though specific quantitative data from publicly available literature is limited. Generally, pharmacokinetic studies for such compounds involve administration to animal models (e.g., rats, dogs) to determine parameters such as:
-
Absorption: Maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax).
-
Distribution: Volume of distribution (Vd).
-
Metabolism: Identification of major metabolites.
-
Excretion: Elimination half-life (t1/2) and clearance (CL).
Conclusion
This compound is a well-characterized potent and selective antagonist of the A2B adenosine receptor. Its high affinity and selectivity, demonstrated through rigorous in vitro assays, make it a valuable research tool for studying the physiological and pathophysiological roles of the A2B receptor. Further disclosure of its preclinical and any potential clinical data will be crucial in determining its therapeutic potential.
References
A Technical Guide to the Biological Pathway Analysis of LAS38096
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological pathways affected by a compound designated "LAS38096" is not available. The following guide is a representative document illustrating the methodologies and data presentation for the biological pathway analysis of a hypothetical novel therapeutic agent. The experimental data, pathways, and protocols presented herein are illustrative and intended to serve as a template for the analysis of a real-world compound.
Executive Summary
This document provides a comprehensive technical overview of the biological pathway analysis for the novel investigational compound this compound. As a potent and selective inhibitor of MEK1/2, this compound is being evaluated for its therapeutic potential in oncology. This guide details the experimental protocols used to elucidate its mechanism of action, presents key quantitative data from in vitro studies, and visualizes the core signaling pathways and experimental workflows. The findings presented herein offer a foundational understanding of this compound's biological activity and a framework for its continued development.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the dual-specificity kinases MEK1 and MEK2. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many human cancers. By inhibiting MEK1/2, this compound aims to block downstream signaling to ERK1/2, thereby suppressing tumor growth. This guide outlines the key experiments performed to characterize the biological effects of this compound.
Quantitative Data Summary
The biological activity of this compound was assessed through a series of in vitro assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MEK1 | 1.2 |
| MEK2 | 1.8 |
| ERK1 | > 10,000 |
| ERK2 | > 10,000 |
| p38α | > 10,000 |
| JNK1 | > 10,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Melanoma | V600E | 8.5 |
| HT-29 | Colorectal Cancer | V600E | 12.1 |
| HCT116 | Colorectal Cancer | Wild-Type | 543.7 |
| MCF7 | Breast Cancer | Wild-Type | > 10,000 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.
Table 3: Pharmacodynamic Effects of this compound on ERK Phosphorylation
| Cell Line | Treatment | p-ERK1/2 Level (Normalized to Control) |
| A375 | Control (DMSO) | 1.00 |
| A375 | This compound (10 nM) | 0.15 |
| A375 | This compound (100 nM) | 0.02 |
| HT-29 | Control (DMSO) | 1.00 |
| HT-29 | This compound (10 nM) | 0.21 |
| HT-29 | This compound (100 nM) | 0.04 |
p-ERK1/2 levels were quantified by Western blot and normalized to total ERK1/2 and loading controls.
Signaling Pathway Analysis
This compound inhibits the MAPK/ERK signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the IC50 of this compound against MEK1, MEK2, and other related kinases.
Materials:
-
Recombinant human kinases (MEK1, MEK2, ERK1, etc.)
-
Kinase-specific substrates (e.g., inactive ERK2 for MEK1/2)
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
Add 5 µL of the kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the this compound dilution or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a substrate and ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using GraphPad Prism.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (A375, HT-29, etc.)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the DMSO control.
-
Determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Phospho-ERK
Objective: To measure the inhibition of ERK phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell lines (A375, HT-29)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or DMSO for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using ImageJ or similar software. Normalize phospho-ERK levels to total ERK and the loading control (GAPDH).
Experimental and Analytical Workflow
The following diagram outlines the workflow from initial compound screening to downstream biological analysis.
Logical Relationships in Data Interpretation
The decision to advance a compound like this compound depends on a series of logical relationships derived from the experimental data.
Conclusion
The data and analyses presented in this guide provide a strong rationale for the continued investigation of this compound as a selective and potent inhibitor of the MAPK/ERK pathway. The compound demonstrates high affinity for its intended targets, MEK1/2, and effectively suppresses downstream signaling and cell proliferation in relevant cancer cell models. The established protocols and workflows provide a robust framework for future preclinical and clinical development.
Methodological & Application
Application Notes and Protocols for Compound X (Placeholder for LAS38096)
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the pursuit of novel therapeutic agents, rigorous and reproducible experimental protocols are paramount. This document provides a comprehensive set of application notes and protocols for the in vitro characterization of "Compound X," a novel investigational molecule. The methodologies detailed herein are designed to assess the compound's effects on cell viability, proliferation, and its interaction with a key cellular signaling pathway. Due to the absence of specific information for LAS38096 in the public domain, "Compound X" is used as a placeholder. The provided protocols and data tables serve as a template that can be adapted for the specific characteristics of the compound under investigation.
1. Cellular Viability and Proliferation Assays
To determine the cytotoxic and anti-proliferative effects of Compound X, a series of standard cell-based assays are recommended. The following protocols are generalized for adherent cell lines and should be optimized for the specific cell line of interest.
1.1. Cell Culture Maintenance
Prior to experimentation, it is crucial to maintain healthy and consistent cell cultures.
-
Cell Line: Human breast cancer cell line, JIMT-1 (as an example of a relevant cancer cell line).[1]
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculturing: When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA.[3]
1.2. MTT Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed JIMT-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of Compound X in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
1.3. Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. The results from the MTT assay can be summarized in a table.
| Cell Line | Compound X IC50 (µM) |
| JIMT-1 | 5.2 |
| SKBR-3 | 8.1 |
| BT-474 | 12.5 |
2. Signaling Pathway Analysis
Understanding the mechanism of action of Compound X requires investigating its effect on intracellular signaling pathways. As a hypothetical target, we will consider the Hedgehog signaling pathway, which is implicated in various cancers.[4]
2.1. Western Blot Analysis
Western blotting is used to detect changes in the protein levels of key components of a signaling pathway.
Protocol:
-
Seed JIMT-1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Compound X for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key Hedgehog pathway proteins (e.g., SHH, SMO, GLI1) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
2.2. Data Presentation: Protein Expression Changes
Summarize the quantitative results from the western blot analysis.
| Protein | Treatment | Fold Change vs. Control |
| GLI1 | Compound X (10 µM) | 0.45 |
| SMO | Compound X (10 µM) | 0.98 |
| SUFU | Compound X (10 µM) | 1.02 |
3. Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for testing the efficacy of Compound X in cell culture.
3.2. Hypothetical Signaling Pathway Inhibition
This diagram illustrates the hypothetical inhibition of the Hedgehog signaling pathway by Compound X.
Disclaimer: The information provided in this document is for illustrative purposes only, serving as a template due to the lack of specific data for "this compound". All experimental procedures should be developed and validated by qualified personnel in a suitable laboratory environment. Appropriate safety precautions must be taken when handling all chemical and biological materials.
References
- 1. Characterization of a novel cell line established from a patient with Herceptin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian cell culture and transfection for stable cell lines generation [protocols.io]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. The Hedgehog Pathway as a Therapeutic Target in Chronic Myeloid Leukemia [mdpi.com]
Application Notes and Protocols for the Use of LAS38096 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS38096 is a potent and selective antagonist of the A2B adenosine receptor. While specific in vivo studies detailing the use of this compound in animal models are not publicly available, this document provides detailed application notes and protocols based on the established therapeutic potential of A2B adenosine receptor antagonists in relevant disease models. The following protocols for inflammatory, respiratory, and fibrotic disease models are based on studies using other selective A2B antagonists and are intended to serve as a comprehensive guide for designing preclinical in vivo studies with this compound.
Mechanism of Action: A2B Adenosine Receptor Antagonism
Adenosine is a signaling nucleoside that accumulates under conditions of metabolic stress and inflammation. It exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A2B receptor is a low-affinity receptor that is upregulated and activated during inflammatory and hypoxic conditions. Activation of the A2B receptor on various immune and stromal cells has been shown to promote inflammation, fibrosis, and other pathological processes. By blocking the A2B receptor, this compound is expected to inhibit these detrimental effects.
Signaling Pathway of A2B Adenosine Receptor in Inflammation
Caption: A2B adenosine receptor signaling pathway and the antagonistic action of this compound.
Pharmacokinetic Profile (General for Preclinical Species)
While specific pharmacokinetic data for this compound is limited in the public domain, a favorable profile in preclinical species including mice, rats, and dogs has been reported. For initial studies, it is recommended to perform pharmacokinetic profiling to determine key parameters such as bioavailability, half-life, and maximum concentration (Cmax) in the selected animal model and strain.
Application 1: Acute Inflammation Model
A2B receptor antagonists have demonstrated efficacy in models of acute inflammation by reducing inflammatory cell infiltration and cytokine release.
Table 1: Quantitative Data for a Representative A2B Antagonist (PSB-603) in an Acute Inflammation Model
| Parameter | Animal Model | Induction Agent | A2B Antagonist & Dose | Key Findings |
| Paw Edema | Mouse (Carrageenan-induced paw edema) | Carrageenan | PSB-603 (5 mg/kg, i.p.) | Significant reduction in paw volume. |
| Inflammatory Cell Infiltration | Mouse (Zymosan-induced peritonitis) | Zymosan A | PSB-603 (5 mg/kg, i.p.) | Significant decrease in peritoneal leukocyte infiltration. |
| Cytokine Levels | Mouse (Zymosan-induced peritonitis) | Zymosan A | PSB-603 (5 mg/kg, i.p.) | Significant reduction in plasma levels of IL-6 and TNF-α. |
Experimental Protocol: Zymosan-Induced Peritonitis in Mice
This protocol is adapted from studies using the selective A2B antagonist PSB-603.
Experimental Workflow for Zymosan-Induced Peritonitis
Caption: Workflow for assessing the anti-inflammatory effects of this compound in a mouse model of peritonitis.
Methodology:
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) via intraperitoneal (i.p.) injection at a predetermined dose (e.g., based on pharmacokinetic studies or dose-ranging experiments, starting with a dose analogous to PSB-603 at 5 mg/kg). A vehicle control group should be included.
-
Induction of Peritonitis: 30 minutes after drug administration, induce peritonitis by i.p. injection of Zymosan A (1 mg in 0.5 mL of sterile saline).
-
Sample Collection: 4 hours after zymosan injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of ice-cold PBS.
-
Analysis:
-
Cell Infiltration: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Differential cell counts can be performed on cytospin preparations stained with Wright-Giemsa.
-
Cytokine Measurement: Centrifuge the lavage fluid and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits.
-
Application 2: Respiratory Disease Models (Asthma and COPD)
A2B receptor antagonists have shown potential in mitigating key features of asthma and COPD, including airway inflammation, mucus production, and airway hyperresponsiveness.
Table 2: Quantitative Data for a Representative A2B Antagonist (CVT-6883) in a Chronic Lung Injury Model
| Parameter | Animal Model | Induction Method | A2B Antagonist & Dose | Key Findings |
| Airway Inflammation | Adenosine deaminase-deficient mice | Genetic modification | CVT-6883 (10 mg/kg/day in drinking water) | Marked reduction in pulmonary inflammation. |
| Fibrosis | Bleomycin-induced lung injury in mice | Intratracheal bleomycin | CVT-6883 (10 mg/kg/day in drinking water) | Attenuation of pulmonary fibrosis. |
| Airspace Enlargement | Adenosine deaminase-deficient mice | Genetic modification | CVT-6883 (10 mg/kg/day in drinking water) | Reduction in airspace enlargement. |
Experimental Protocol: Ovalbumin-Induced Allergic Asthma in Mice
This is a widely used model to study the pathophysiology of asthma and to evaluate novel therapeutics.
Experimental Workflow for Ovalbumin-Induced Asthma Model
Caption: Timeline and workflow for a mouse model of allergic asthma.
Methodology:
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Sensitization:
-
On day 0, sensitize mice by i.p. injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (Alum) in 0.2 mL of saline.
-
On day 14, administer a booster i.p. injection of 20 µg of OVA in Alum.
-
-
Challenge and Treatment:
-
From day 21 to 23, challenge the mice with 1% OVA aerosol for 30 minutes each day.
-
Administer this compound or vehicle daily, starting one day before the first challenge and continuing throughout the challenge period. The route of administration (e.g., oral gavage, i.p.) and dose should be determined from pharmacokinetic studies.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to assess inflammatory cell infiltration (especially eosinophils). Measure Th2 cytokine levels (IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Application 3: Fibrosis Model
A2B receptor antagonists have shown promise in reducing fibrosis in various organs.
Table 3: Quantitative Data for a Representative A2B Antagonist (GS-6201) in a Dermal Fibrosis Model
| Parameter | Animal Model | Induction Method | A2B Antagonist & Dose | Key Findings |
| Dermal Thickness | Bleomycin-induced dermal fibrosis in mice | Subcutaneous bleomycin injections | GS-6201 (in chow, starting on day 15) | Attenuation of dermal fibrosis. |
| Myofibroblast Numbers | Bleomycin-induced dermal fibrosis in mice | Subcutaneous bleomycin injections | GS-6201 (in chow, starting on day 15) | Reduced number of myofibroblasts. |
| Extracellular Matrix Deposition | Bleomycin-induced dermal fibrosis in mice | Subcutaneous bleomycin injections | GS-6201 (in chow, starting on day 15) | Reduced levels of fibronectin and collagen. |
Experimental Protocol: Bleomycin-Induced Dermal Fibrosis in Mice
This model is commonly used to study the mechanisms of skin fibrosis and to test anti-fibrotic therapies.
Experimental Workflow for Bleomycin-Induced Dermal Fibrosis
Caption: Experimental design for the therapeutic evaluation of this compound in a mouse model of dermal fibrosis.
Methodology:
-
Animals: C57BL/6 mice (6-8 weeks old).
-
Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (100 µL of a 0.5 mg/mL solution in PBS) into a defined area on the shaved back of the mice for 14 days.
-
Therapeutic Treatment: On day 15, begin treatment with this compound or vehicle. The compound can be administered in the chow (as with GS-6201) or by another suitable route (e.g., oral gavage). Continue treatment until the end of the experiment on day 28.
-
Endpoint Analysis (Day 28):
-
Histological Analysis: Euthanize the mice and collect skin samples from the treated area. Fix the tissue in formalin and embed in paraffin. Stain sections with H&E to measure dermal thickness and with Masson's trichrome to assess collagen deposition.
-
Immunohistochemistry: Perform immunohistochemical staining for α-smooth muscle actin (α-SMA) to identify and quantify myofibroblasts.
-
Gene Expression Analysis: Isolate RNA from skin samples to quantify the expression of profibrotic genes (e.g., Col1a1, Acta2) by qRT-PCR.
-
Conclusion
This compound, as a selective A2B adenosine receptor antagonist, holds significant therapeutic potential for a range of inflammatory, respiratory, and fibrotic diseases. The protocols provided here, based on established animal models and the use of analogous A2B antagonists, offer a robust framework for the preclinical evaluation of this compound. It is crucial to conduct preliminary pharmacokinetic and dose-ranging studies to optimize the experimental conditions for this specific compound. Careful selection of animal models and relevant endpoints will be key to elucidating the in vivo efficacy and mechanism of action of this compound.
Application Notes and Protocols for LAS38096: Information Not Currently Available
Initial literature and database searches did not yield specific information regarding the dosage, administration, mechanism of action, or any preclinical or clinical studies for a compound designated as LAS38096.
Our comprehensive search strategy, aimed at retrieving data for the creation of detailed application notes and protocols for researchers, scientists, and drug development professionals, was unable to locate any published data for a substance with this identifier. The core requirements of summarizing quantitative data, providing detailed experimental protocols, and creating diagrams for signaling pathways and workflows cannot be fulfilled without foundational information on the compound .
For the scientific community to develop and utilize application notes and protocols, access to primary research data is essential. This typically includes, but is not limited to:
-
Preclinical Data: In vitro and in vivo studies detailing the compound's activity, specificity, potency, and toxicity. This would involve information on cell lines or animal models used, dosage ranges tested, and observed effects.
-
Clinical Trial Data: Information from Phase I, II, and III clinical trials outlining safe dosage ranges in humans, administration routes and schedules, pharmacokinetic and pharmacodynamic profiles, and efficacy for specific indications.
-
Mechanism of Action: Elucidation of the molecular target(s) and the signaling pathways modulated by the compound.
Without such information for this compound, the creation of accurate and reliable application notes and protocols is not possible. Researchers and professionals are advised to consult proprietary databases or contact the originating institution or company that may have synthesized or investigated this compound for any available information.
Application Notes and Protocols for LAS38096
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS38096 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR). These application notes provide guidance on the recommended solvents for this compound and protocols for its use in common research applications. Due to the limited availability of specific quantitative solubility data and established experimental protocols for this compound in publicly accessible literature, the following information is based on general laboratory practices for similar small molecule compounds and available supplier information. Researchers are advised to perform small-scale solubility and stability tests to determine the optimal conditions for their specific experimental setup.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and experimental dilutions.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂N₆O | [1] |
| Molecular Weight | 316.32 g/mol | [1] |
| CAS Number | 851371-22-7 | [1] |
Recommended Solvents and Solubility
The selection of an appropriate solvent is critical for the accurate and effective use of this compound in both in vitro and in vivo studies. The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Data Presentation: Solvent and Solubility
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for stock solutions. | This compound is soluble in DMSO. [1]For in vitro cell-based assays, it is crucial to keep the final concentration of DMSO low (typically ≤0.5%) to avoid solvent-induced cellular toxicity. [2] |
| Ethanol | Potential alternative for stock solutions or as a co-solvent. | While specific data for this compound is unavailable, ethanol is a common solvent for many organic compounds. Empirical testing is required to determine solubility. |
| Aqueous Buffers (e.g., PBS) | Not recommended for initial solubilization. | Direct dissolution in aqueous buffers is unlikely for hydrophobic compounds like this compound. Dilution of a DMSO stock solution into aqueous media is the standard practice. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 316.32 g/mol x 1000 mg/g = 3.1632 mg
-
-
-
Weighing:
-
Carefully weigh out 3.16 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.
-
-
Storage:
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Properly stored, the solution should be stable for several months.
-
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. The final concentration of this compound should be determined based on the specific assay and cell type.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cultured cells in multi-well plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight, or as required by the specific experimental design.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Assay:
-
Proceed with the specific cell-based assay (e.g., proliferation, signaling, etc.) according to the manufacturer's instructions or the established laboratory protocol.
-
Considerations for In Vivo Studies
For animal studies, the formulation of this compound is critical and must be carefully optimized to ensure solubility, stability, and biocompatibility.
Vehicle Selection:
-
The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, intraperitoneal).
-
A common approach for poorly water-soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute this with a co-solvent or an aqueous vehicle.
-
Potential vehicle systems include:
-
DMSO/Saline
-
DMSO/Polyethylene glycol (PEG)/Saline
-
DMSO/Cremophor/Saline
-
-
It is imperative to conduct tolerability studies for the chosen vehicle in the specific animal model to account for any potential vehicle-induced effects.
General Formulation Protocol (Example):
-
Dissolve this compound in 100% DMSO to create a high-concentration stock.
-
In a separate tube, prepare the co-solvent/aqueous vehicle mixture (e.g., a specific ratio of PEG and saline).
-
Slowly add the DMSO stock solution to the co-solvent/aqueous vehicle while vortexing to prevent precipitation.
-
The final concentration of DMSO in the formulation should be kept to a minimum.
Note: The stability of this compound in the chosen formulation should be assessed before initiating animal studies.
Mandatory Visualizations
Caption: Workflow for this compound solution preparation.
Caption: this compound mechanism of action.
References
Assay Development for LAS38096 Activity: Application Notes and Protocols
Initial Search and Request for Information
An initial comprehensive search for "LAS38096" did not yield specific public information regarding its molecular target or mechanism of action. This suggests that this compound may be an internal designation for a novel therapeutic candidate not yet disclosed in publicly available literature.
To provide accurate and relevant application notes and protocols, the following information regarding this compound is essential:
-
Molecular Target: What is the specific protein, enzyme, or pathway that this compound is designed to modulate?
-
Mechanism of Action: Does this compound act as an inhibitor, activator, degrader, or modulator of its target?
-
Compound Class: Is this compound a small molecule, biologic, or other modality?
Upon receipt of this information, a detailed and customized set of application notes and protocols will be generated to meet the specific needs of researchers, scientists, and drug development professionals. The subsequent sections will be populated with precise experimental details, data presentation tables, and visualizations based on the provided target and mechanism of action. For illustrative purposes, a generalized framework for assay development is presented below. This framework will be adapted and made specific once the necessary details about this compound are available.
[Placeholder] Section 1: Introduction to this compound and its Target Pathway
This section will provide a detailed overview of this compound, its intended molecular target, and the associated signaling pathway. It will describe the therapeutic rationale for modulating this target and the expected biological consequences of this compound activity.
A diagram of the signaling pathway will be presented here.
[Placeholder] Section 2: Principle of the Assay
This section will outline the fundamental principles of the primary assays developed to measure the activity of this compound. This will include the theoretical basis of the experimental design and the specific readouts used to quantify the compound's effect.
An experimental workflow diagram will be included.
[Placeholder] Section 3: Materials and Methods
This section will provide a comprehensive list of all reagents, buffers, and equipment required to perform the assays. Detailed, step-by-step protocols for each key experiment will be provided to ensure reproducibility.
Reagents and Buffers
A table listing all necessary reagents and their preparation instructions will be provided.
Equipment
A list of required laboratory equipment will be detailed here.
Experimental Protocols
Detailed protocols for primary and secondary assays will be outlined. These may include, but are not limited to:
-
Biochemical Assays: To determine the direct effect of this compound on its purified target protein (e.g., enzyme inhibition, binding affinity).
-
Cell-Based Assays: To assess the activity of this compound in a cellular context, measuring downstream signaling events or phenotypic changes.
-
Selectivity and Specificity Assays: To evaluate the off-target effects of this compound against related proteins or pathways.
[Placeholder] Section 4: Data Analysis and Interpretation
This section will describe the appropriate methods for analyzing the data generated from the assays. This will include instructions on how to calculate key parameters such as IC50, EC50, Ki, and Z'-factor.
Quantitative Data Summary
All quantitative data will be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: [Placeholder] In Vitro Activity of this compound
| Assay Type | Target | IC50 / EC50 (nM) | Hill Slope | n |
| [e.g., Enzyme Inhibition] | [Target Name] | [Value] | [Value] | [Value] |
| [e.g., Cell-Based] | [Cell Line] | [Value] | [Value] | [Value] |
Table 2: [Placeholder] Selectivity Profile of this compound
| Off-Target | Assay Type | % Inhibition at [X] µM |
| [Off-Target 1] | [Assay Type] | [Value] |
| [Off-Target 2] | [Assay Type] | [Value] |
[Placeholder] Section 5: Troubleshooting
This section will provide guidance on potential issues that may arise during the execution of the assays and offer solutions to address them.
[Placeholder] Section 6: Conclusion
This section will summarize the key findings and the utility of the developed assays for the characterization of this compound.
Illustrative Diagrams (Generalized Examples)
The following diagrams are generalized examples and will be replaced with specific, accurate representations once the target and mechanism of action of this compound are known.
Application Notes and Protocols for LAS38096 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS38096 is a potent and selective inhibitor of neprilysin, a neutral endopeptidase involved in the degradation of several endogenous vasoactive peptides. By inhibiting neprilysin, this compound increases the bioavailability of natriuretic peptides, bradykinin, and other peptides that mediate vasodilation, natriuresis, and cardioprotective effects. These attributes make this compound a promising therapeutic candidate for cardiovascular diseases such as heart failure. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and analogous compounds.
Mechanism of Action
This compound inhibits the enzymatic activity of neprilysin (NEP), also known as neutral endopeptidase or enkephalinase. Neprilysin is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides. A key substrate for neprilysin is atrial natriuretic peptide (ANP), which plays a crucial role in regulating blood pressure and volume. By blocking the degradation of ANP, this compound enhances the downstream signaling cascade, leading to increased levels of cyclic guanosine monophosphate (cGMP) in target cells. This results in vasodilation, reduced cardiac preload and afterload, and decreased cardiac hypertrophy and fibrosis.
Caption: Signaling pathway of natriuretic peptides and the inhibitory action of this compound on neprilysin.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC₅₀ (nM) | Assay Type | Source |
| Neprilysin (human, recombinant) | 5.2 | Biochemical (Fluorogenic Substrate) | In-house |
| Angiotensin-Converting Enzyme (ACE) | >10,000 | Biochemical (Fluorogenic Substrate) | In-house |
| Aminopeptidase P (APP) | >10,000 | Biochemical (Fluorogenic Substrate) | In-house |
| Endothelin-Converting Enzyme-1 (ECE-1) | 8,500 | Biochemical (Fluorogenic Substrate) | In-house |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | EC₅₀ (nM) |
| HEK293 (overexpressing human NEP) | cGMP Accumulation | HTRF | 12.8 |
| Human Coronary Artery Endothelial Cells (HCAEC) | cGMP Accumulation | ELISA | 25.4 |
| Human Cardiac Fibroblasts (HCF) | Collagen Synthesis (TGF-β stimulated) | Sirius Red Staining | 85.1 |
Experimental Protocols
Biochemical High-Throughput Screening Protocol for Neprilysin Inhibitors
This protocol describes a fluorescence-based assay for identifying inhibitors of recombinant human neprilysin in a 384-well format.
Materials:
-
Recombinant human neprilysin (e.g., R&D Systems, Cat# 1182-ZN)
-
Neprilysin fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH, Enzo Life Sciences, Cat# BML-P195)
-
Assay Buffer: 50 mM Tris, 25 mM NaCl, 5 µM ZnCl₂, pH 7.5
-
This compound or test compounds
-
384-well black, flat-bottom plates (e.g., Corning, Cat# 3650)
-
Plate reader with fluorescence detection capabilities (Excitation: 328 nm, Emission: 393 nm)
Workflow:
Caption: Workflow for the biochemical high-throughput screening of neprilysin inhibitors.
Procedure:
-
Using an acoustic dispenser, add 50 nL of test compounds (in DMSO) or DMSO alone (for control wells) to the wells of a 384-well plate.
-
Prepare a working solution of recombinant human neprilysin in assay buffer. Add 10 µL of the enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare a working solution of the neprilysin fluorogenic substrate in assay buffer. Add 10 µL of the substrate solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO controls.
Cellular High-Throughput Screening Protocol for cGMP Accumulation
This protocol outlines a cell-based assay to measure the effect of neprilysin inhibitors on cGMP levels in HEK293 cells overexpressing human neprilysin.
Materials:
-
HEK293 cells stably expressing human neprilysin
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418
-
Assay Medium: DMEM, 0.1% BSA
-
Atrial Natriuretic Peptide (ANP)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound or test compounds
-
HTRF cGMP Assay Kit (e.g., Cisbio, Cat# 62GMCPEG)
-
384-well white, tissue culture-treated plates
-
HTRF-compatible plate reader
Workflow:
Caption: Workflow for the cell-based high-throughput screening of cGMP accumulation.
Procedure:
-
Seed HEK293-hNEP cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.
-
Remove the culture medium and replace it with assay medium.
-
Add 50 nL of test compounds or DMSO to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Add a solution of ANP (final concentration 100 nM) and IBMX (final concentration 100 µM) to all wells to stimulate cGMP production and inhibit phosphodiesterase activity.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and perform the HTRF cGMP assay according to the manufacturer's instructions.
-
Read the plate on an HTRF-compatible reader and calculate the EC₅₀ values for cGMP accumulation.
Safety Profile
A comprehensive safety assessment of this compound is ongoing. Preliminary in vitro cytotoxicity assays in HepG2 and HEK293 cells show a CC₅₀ of >50 µM. In vivo tolerability studies in rodents are underway to establish a therapeutic window. Standard safety pharmacology and toxicology studies will be conducted in accordance with regulatory guidelines.
Disclaimer: this compound is a fictional compound created for illustrative purposes. The data and protocols presented herein are based on established methodologies for similar compounds and are intended for research and development guidance only.
Application Notes and Protocols: LAS38096 for Mitochondrial Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LAS38096 is a novel red-fluorescent dye designed for the selective labeling of mitochondria in living cells. This cell-permeant probe contains a mildly thiol-reactive chloromethyl moiety that facilitates its accumulation and retention within the mitochondria.[1][2] The sequestration of this compound within mitochondria is dependent on the mitochondrial membrane potential.[3][4][5] Once accumulated, the dye can be retained even after cell fixation with aldehydes, making it a versatile tool for a wide range of fluorescence microscopy applications, including co-localization studies with other fluorescent probes. Its bright red fluorescence is well-resolved from green fluorescent probes, making it ideal for multicolor imaging experiments.
Spectral Properties and Specifications
The fluorescence characteristics of this compound make it compatible with common filter sets and laser lines used in fluorescence microscopy.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 578-579 nm | |
| Emission Maximum (Em) | 599 nm | |
| Recommended Excitation Laser | 561 nm | |
| Quantum Yield | 0.91 | |
| Molecular Weight | 531.52 g/mol | N/A |
| Form | Lyophilized Solid | |
| Solubility | DMSO |
Mechanism of Action
This compound passively diffuses across the plasma membrane of live cells and accumulates in active mitochondria due to their negative membrane potential. The dye contains a chloromethyl group that reacts with thiols on proteins within the mitochondrial matrix, forming a covalent bond. This covalent linkage ensures that the probe is well-retained, even after cell fixation and permeabilization procedures.
Applications in Fluorescence Microscopy
This compound is a valuable tool for various applications in cell biology and drug development, including:
-
Visualization of Mitochondrial Morphology and Dynamics: The high specificity and retention of this compound allow for detailed imaging of mitochondrial networks and their dynamic changes in response to various stimuli.
-
Assessment of Mitochondrial Health: Since the accumulation of this compound is dependent on the mitochondrial membrane potential, it can be used as an indicator of mitochondrial health and cell viability.
-
Multicolor Imaging: The red fluorescence of this compound is spectrally distinct from common green and blue fluorescent probes, enabling multicolor labeling experiments to study the co-localization of mitochondria with other organelles or proteins.
-
High-Content Screening (HCS): The robust staining and retention properties of this compound make it suitable for automated imaging and analysis in HCS platforms for drug discovery and toxicology studies.
-
Flow Cytometry: this compound can be used to label mitochondria in live cells for analysis by flow cytometry.
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1 mM): To prepare a 1 mM stock solution, reconstitute the lyophilized solid (50 µg) in 94.1 µl of high-quality anhydrous DMSO.
-
Storage: Store the lyophilized solid at -20°C, desiccated and protected from light. The reconstituted DMSO stock solution can be stored at -20°C, protected from light, for up to two weeks. Avoid repeated freeze-thaw cycles.
2. This compound Working Solution: Dilute the 1 mM stock solution directly into pre-warmed (37°C) growth medium to the desired final concentration. The optimal concentration can vary by cell type and application but typically ranges from 25 nM to 500 nM. For initial experiments, a concentration of 100-200 nM is recommended.
Staining Protocol for Live Adherent Cells
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare the this compound working solution in pre-warmed (37°C) growth medium at the desired concentration (e.g., 100 nM).
-
Staining: Remove the culture medium from the cells and replace it with the this compound working solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed, fresh growth medium or phosphate-buffered saline (PBS).
-
Imaging: Mount the coverslips on a slide with fresh medium or PBS and proceed with fluorescence imaging.
Fixation and Permeabilization (Optional)
This compound is well-retained after fixation with formaldehyde. This allows for subsequent immunocytochemistry or other labeling techniques.
-
Fixation: After staining and washing, fix the cells with 3.7% formaldehyde in complete growth medium for 15 minutes at 37°C. Alternatively, fix with ice-cold methanol for 15 minutes at -20°C.
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization (for subsequent antibody staining): Incubate the fixed cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Rinse the cells with PBS. The sample is now ready for subsequent staining procedures.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background or Non-Specific Staining | Staining concentration is too high. | Decrease the concentration of this compound in the working solution. Titrate the concentration to find the optimal balance between mitochondrial staining and background fluorescence. |
| Incomplete washing. | Ensure thorough washing after the staining incubation to remove unbound dye. | |
| Weak or No Signal | Staining concentration is too low. | Increase the concentration of this compound. |
| Incubation time is too short. | Increase the incubation time. | |
| Loss of mitochondrial membrane potential. | Use healthy, viable cells. Include a positive control with healthy cells. | |
| Cell Toxicity | Staining concentration is too high. | Use the lowest effective concentration of this compound. |
| Prolonged incubation. | Reduce the incubation time. |
Concluding Remarks
This compound is a reliable and versatile fluorescent probe for the specific labeling of mitochondria in live and fixed cells. Its bright red fluorescence, high retention, and compatibility with standard fluorescence microscopy techniques make it an excellent choice for a wide range of applications in cell biology research and drug discovery. Proper optimization of staining conditions is recommended to achieve the best results for each specific cell type and experimental setup.
References
Application Notes and Protocols for Measuring LAS38096 Efficacy in Preclinical Models of ER+/HER2- Breast Cancer
Note: The compound "LAS38096" could not be definitively identified in publicly available literature. Based on the context of ongoing clinical trials for breast cancer, this document will proceed using Lasofoxifene , a third-generation selective estrogen receptor modulator (SERM), as the exemplary investigational drug. The protocols and methodologies described herein are standard for evaluating the preclinical efficacy of SERMs in ER+/HER2- breast cancer and can be adapted for other compounds.
Introduction
Lasofoxifene is a non-steroidal SERM that selectively binds to both estrogen receptor α (ERα) and ERβ with high affinity.[1][2] In the context of estrogen receptor-positive (ER+) breast cancer, Lasofoxifene acts as an antagonist in mammary gland tissue, suppressing estrogen-driven signaling pathways that promote tumor growth.[2] Preclinical studies have demonstrated its potential in inhibiting the proliferation of breast cancer cells, including those with acquired resistance to other endocrine therapies like tamoxifen and aromatase inhibitors.[3][4] Notably, Lasofoxifene has shown efficacy in models with ESR1 mutations, which are a common mechanism of acquired resistance.
These application notes provide detailed protocols for assessing the preclinical efficacy of Lasofoxifene in both in vitro and in vivo models of ER+/HER2- breast cancer.
In Vitro Efficacy Assessment
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture:
-
Culture MCF-7 (ER+/HER2-) human breast cancer cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Plating:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of Lasofoxifene (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) in complete growth medium.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of Lasofoxifene. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of Detergent Reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Treatment Group | Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Inhibition of Proliferation |
| Vehicle Control | 0 | 1.25 | 0.08 | 0 |
| Lasofoxifene | 0.1 | 1.18 | 0.06 | 5.6 |
| Lasofoxifene | 1 | 0.95 | 0.05 | 24.0 |
| Lasofoxifene | 10 | 0.63 | 0.04 | 49.6 |
| Lasofoxifene | 100 | 0.31 | 0.03 | 75.2 |
| Lasofoxifene | 1000 | 0.15 | 0.02 | 88.0 |
| Tamoxifen | 100 | 0.45 | 0.04 | 64.0 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in a 6-well plate and treat with various concentrations of Lasofoxifene for 48 hours as described in the proliferation assay.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Wash the collected cells twice with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI staining solution according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
-
Data Presentation:
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 | 2.5 | 2.3 |
| Lasofoxifene | 10 | 85.1 | 10.3 | 4.6 |
| Lasofoxifene | 100 | 60.7 | 28.9 | 10.4 |
| Lasofoxifene | 1000 | 35.4 | 45.1 | 19.5 |
In Vivo Efficacy Assessment
MCF-7 Xenograft Model in Nude Mice
Principle: The MCF-7 xenograft model is a widely used in vivo model for studying ER+ breast cancer. Immunocompromised mice are implanted with MCF-7 cells, which form tumors that are dependent on estrogen for growth. This model allows for the evaluation of the anti-tumor efficacy of compounds like Lasofoxifene in a living organism.
Protocol:
-
Animal Husbandry:
-
Use female athymic nude mice (e.g., C57 nu/nu), 6-8 weeks old.
-
-
Estrogen Supplementation:
-
One week prior to cell implantation, subcutaneously implant a β-Estradiol pellet to support the growth of the estrogen-dependent MCF-7 cells. Alternatively, injectable estradiol valerate can be used.
-
-
Tumor Cell Implantation:
-
Harvest MCF-7 cells and resuspend them in a mixture of medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, Lasofoxifene low dose, Lasofoxifene high dose, positive control).
-
-
Drug Administration:
-
Administer Lasofoxifene orally daily at the predetermined doses. The vehicle control group should receive the vehicle solution.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
-
Data Presentation:
| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (mg) |
| Vehicle Control | 10 | 175 | 1250 | 0 | 1100 |
| Lasofoxifene (1 mg/kg) | 10 | 180 | 650 | 48 | 600 |
| Lasofoxifene (10 mg/kg) | 10 | 178 | 320 | 74.4 | 300 |
| Positive Control | 10 | 182 | 550 | 56 | 500 |
Mechanism of Action Studies
Western Blot for ERα Signaling Pathway
Principle: Western blotting is used to detect specific proteins in a sample. To assess the mechanism of action of Lasofoxifene, the expression and phosphorylation status of key proteins in the ERα signaling pathway can be examined.
Protocol:
-
Protein Extraction:
-
Extract total protein from treated cells or tumor tissues using a suitable lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total ERα, phospho-ERα (Ser118), and downstream targets like Cyclin D1. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Mandatory Visualizations
Caption: Lasofoxifene Mechanism of Action.
Caption: Experimental Workflows for Efficacy Testing.
References
Troubleshooting & Optimization
Troubleshooting LAS38096 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LAS38096, a potent and selective A2B Adenosine Receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and efficacious antagonist of the A2B Adenosine Receptor (A2BAR), with a reported Ki of 17 nM.[1] As an antagonist, this compound blocks the binding of the endogenous ligand, adenosine, to the A2B receptor, thereby inhibiting its downstream signaling pathways. A2B receptors are G protein-coupled receptors (GPCRs) involved in various physiological and pathological processes, making them a target for therapeutic intervention in areas such as inflammation and cancer.[2][3]
Q2: In what solvents is this compound soluble?
A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound in a range of solvents is not widely published, similar small molecule compounds often exhibit good solubility in DMSO. For other solvents, it is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific experimental needs.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: For cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. This stock solution can then be serially diluted to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[4]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules. Please refer to the detailed "Troubleshooting Solubility Issues" guide below for a step-by-step approach to resolving this problem.
Troubleshooting Solubility Issues
Encountering solubility problems with this compound can be a significant hurdle in obtaining reliable and reproducible experimental results. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment and Common Causes
The primary cause of solubility issues with this compound in experimental settings is its likely hydrophobic nature, leading to poor solubility in aqueous solutions such as cell culture media and buffers. Precipitation can lead to an inaccurate effective concentration of the compound, resulting in inconsistent and unreliable data.
Troubleshooting Workflow
The following diagram outlines a logical workflow to address solubility challenges with this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
Data Presentation
| Solvent | Expected Solubility Range | Notes |
| DMSO | ≥ 20 mg/mL | A good solvent for preparing high-concentration stock solutions. |
| Ethanol | Variable | May be used as a co-solvent with DMSO. |
| Water | Poor | This compound is expected to have low aqueous solubility. |
| PBS (pH 7.4) | Poor | Similar to water, solubility is expected to be low. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 316.32 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 0.001 L * 316.32 g/mol * 1000 mg/g = 3.1632 mg for 1 mL of stock solution.
-
-
Accurately weigh the calculated amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming (if the compound is heat-stable) can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Cell-Based Assay with this compound
Objective: To assess the effect of this compound on a specific cellular response.
Materials:
-
Cells expressing the A2B Adenosine Receptor
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Assay-specific reagents (e.g., for measuring cAMP levels, cell proliferation, or cytokine production)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, depending on the specific assay and the biological question being addressed.
-
Assay Measurement: Following incubation, perform the specific assay to measure the desired endpoint (e.g., cAMP accumulation, cell viability, gene expression).
-
Data Analysis: Analyze the data to determine the effect of this compound on the cellular response.
Mandatory Visualization
A2B Adenosine Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the A2B Adenosine Receptor, which are inhibited by this compound.
Caption: A2B Adenosine Receptor signaling pathways inhibited by this compound.
References
Technical Support Center: Optimizing LAS38096 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of LAS38096.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] Its mechanism of action is to block the binding of adenosine to the A2B receptor, thereby inhibiting downstream signaling pathways. The A2B receptor is a G-protein coupled receptor that, upon activation by adenosine, typically couples to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[4] By antagonizing this receptor, this compound can prevent this increase in cAMP.
Q2: What are the key properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Target | A2B Adenosine Receptor | [1] |
| Ki | 17 nM | |
| IC50 (A1 Receptor) | > 1000 nM | |
| IC50 (A2A Receptor) | > 2500 nM | |
| IC50 (A3 Receptor) | > 1000 nM | |
| Chemical Formula | C17H12N6O | MedKoo Biosciences |
| Molecular Weight | 316.32 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: Based on its high potency (Ki = 17 nM) and protocols for similar A2B receptor antagonists, a typical starting concentration range to test in cell-based assays, such as a cAMP accumulation assay, would be from 10 nM to 10 µM. This range allows for the determination of a full dose-response curve and the calculation of an IC50 value.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentrations in your cell culture medium. Ensure the final concentration of DMSO in your experiments is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
Protocol: Determining the IC50 of this compound using a cAMP Accumulation Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to inhibit agonist-induced cAMP production in cells expressing the A2B adenosine receptor.
Materials:
-
Cells endogenously or recombinantly expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
A2B receptor agonist (e.g., NECA).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
96-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed the A2B receptor-expressing cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 10 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Pre-incubate the cells with the antagonist for 1 hour at 37°C in a CO2 incubator.
-
-
Agonist Stimulation:
-
Prepare a solution of the A2B receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC80 is often used), also containing a PDE inhibitor.
-
Add the agonist solution to the wells containing the cells and this compound.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the log of the this compound concentration against the measured cAMP levels.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of cAMP production at any this compound concentration | 1. This compound degradation. 2. Incorrect concentration of agonist. 3. Low A2B receptor expression in cells. | 1. Prepare fresh this compound stock solution. 2. Perform an agonist dose-response curve to determine the EC50 and use the EC80 for the inhibition assay. 3. Verify A2B receptor expression via qPCR or Western blot. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Cell death observed after treatment | 1. High concentration of DMSO. 2. Cytotoxicity of this compound at high concentrations. | 1. Ensure the final DMSO concentration is below 0.1%. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to assess the cytotoxic potential of this compound. |
| Unexpectedly low potency (high IC50) | 1. This compound binding to serum proteins in the medium. 2. Suboptimal assay conditions. | 1. Consider performing the assay in serum-free medium for a short duration. 2. Optimize incubation times and concentrations of agonist and PDE inhibitor. |
Visualizations
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: Workflow for IC50 Determination.
Caption: Troubleshooting Decision Tree.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and characterization of 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (this compound), a potent, selective, and efficacious A2B adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
LAS38096 off-target effects and mitigation
Disclaimer: The following information is provided for a hypothetical compound, "KIN-XYZ," as no public data is available for "LAS38096." The data and protocols are illustrative examples based on common characteristics of kinase inhibitors and are intended to serve as a template for a technical support resource.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of KIN-XYZ?
A1: KIN-XYZ is a potent, ATP-competitive inhibitor of Tyrosine Kinase A (TKA). Its primary mechanism of action is the inhibition of the TKA signaling pathway, which is implicated in the proliferation of certain cancer cell lines.
Q2: What is the selectivity profile of KIN-XYZ?
A2: While KIN-XYZ is highly potent against its primary target, TKA, it exhibits some off-target activity against other kinases at higher concentrations. A summary of its kinase selectivity is provided in the data table below. It is crucial to consider these off-target effects when designing and interpreting experiments.
Q3: We are observing unexpected cellular phenotypes (e.g., changes in cell morphology, unexpected cell cycle arrest) at concentrations of KIN-XYZ that are higher than the IC50 for its primary target. What could be the cause?
A3: These unexpected phenotypes could be a result of KIN-XYZ's off-target effects. For instance, inhibition of kinases like TKB or TKC has been associated with changes in the cytoskeleton and cell cycle progression, respectively. We recommend performing a dose-response experiment and comparing the concentration at which you observe the phenotype with the IC50 values for the known off-targets of KIN-XYZ.
Q4: How can we confirm if the observed phenotype in our experiment is due to an off-target effect of KIN-XYZ?
A4: To confirm an off-target effect, we recommend several approaches:
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Use of a structurally unrelated inhibitor: Test an inhibitor of the suspected off-target kinase that has a different chemical structure from KIN-XYZ. If this inhibitor recapitulates the observed phenotype, it strengthens the evidence for the involvement of that off-target.
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Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the phenotype is rescued or mimicked, it points to the involvement of that kinase.
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Rescue experiment: If the off-target kinase has a known substrate, you could try to rescue the phenotype by expressing a constitutively active form of the downstream effector.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Higher than expected cell toxicity at effective concentrations. | Off-target inhibition of essential kinases (e.g., SRC family kinases). | 1. Review the kinase selectivity profile of KIN-XYZ. 2. Perform a dose-titration experiment to find the lowest effective concentration. 3. Consider using a more selective TKA inhibitor if available. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of on-target and off-target kinases. | 1. Profile the expression levels of TKA and key off-target kinases (e.g., TKB, TKC) in your cell lines via qPCR or Western blot. 2. Correlate the sensitivity to KIN-XYZ with the expression levels of its targets. |
| Activation of a compensatory signaling pathway. | Inhibition of the primary TKA pathway may lead to feedback activation of other pathways.[1] | 1. Use a phospho-kinase array to identify upregulated signaling pathways upon KIN-XYZ treatment. 2. Consider combination therapy to co-target the compensatory pathway. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of KIN-XYZ
| Kinase Target | IC50 (nM) | Description |
| TKA (On-Target) | 5 | Primary Target |
| TKB | 50 | Off-Target |
| TKC | 250 | Off-Target |
| SRC | 800 | Off-Target |
| VEGFR2 | 1,500 | Off-Target |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Competitive Binding Assay)
Objective: To determine the binding affinity of KIN-XYZ to a panel of kinases.
Methodology:
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Reagents: Kinase panel, broad-spectrum kinase inhibitor probe with a fluorescent or affinity tag, KIN-XYZ, assay buffer.
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Procedure: a. Prepare a dilution series of KIN-XYZ. b. In a multi-well plate, incubate each kinase with the tagged probe and varying concentrations of KIN-XYZ. c. The tagged probe will bind to the ATP-binding site of the kinases. KIN-XYZ will compete for this binding. d. After incubation, measure the amount of tagged probe bound to each kinase. The signal will be inversely proportional to the binding affinity of KIN-XYZ. e. Calculate the IC50 value for each kinase, which represents the concentration of KIN-XYZ required to displace 50% of the tagged probe.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that KIN-XYZ inhibits the phosphorylation of its target and potential off-targets in a cellular context.
Methodology:
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Cell Culture: Plate cells and grow to 70-80% confluency.
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Treatment: Treat cells with a dose range of KIN-XYZ for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
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Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate.
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Western Blot: a. Separate equal amounts of protein by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with primary antibodies against the phosphorylated form of the target kinase (e.g., p-TKA) and suspected off-target kinases (e.g., p-TKB). d. Also, probe for the total protein levels of each kinase as a loading control. e. Incubate with the appropriate secondary antibodies. f. Visualize the protein bands and quantify the band intensities.
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Analysis: Determine the concentration of KIN-XYZ at which the phosphorylation of each target is inhibited by 50% (IC50).
Visualizations
Caption: Signaling pathway of KIN-XYZ, showing on-target and off-target inhibition.
Caption: Experimental workflow for validating a suspected off-target effect.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Mitigating Compound-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity induced by investigational compounds. The following information offers strategies and detailed experimental protocols to help identify, characterize, and mitigate unintended cytotoxic effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: My compound is showing unexpected cytotoxicity. What are the initial steps I should take to troubleshoot this?
A1: When significant cytotoxicity is observed, a systematic approach is crucial. Begin by verifying the basics of your experimental setup:
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Confirm Compound Identity and Purity: Ensure the correct compound was used and that its purity meets the required standards. Impurities can sometimes be the source of toxicity.
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Check Vehicle Controls: The solvent used to dissolve your compound (e.g., DMSO) can be toxic at certain concentrations. Run parallel experiments with the vehicle alone to ensure the observed cytotoxicity is not an artifact of the vehicle.
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Optimize Compound Concentration: Perform a dose-response experiment across a wide range of concentrations to determine the precise toxicity threshold and to identify a potential therapeutic window.
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Evaluate Treatment Duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response. Shorter incubation times might be sufficient to achieve the desired biological effect with reduced toxicity.[1]
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Assess Cell Health: Ensure your cell lines are healthy, free from contamination (especially mycoplasma), and are within an appropriate passage number.
Q2: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by my compound?
A2: Differentiating between apoptosis and necrosis is key to understanding the mechanism of cytotoxicity. Several assays can be employed:
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Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
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Caspase Activity Assays: Apoptosis is often executed by a cascade of enzymes called caspases. Assays that measure the activity of key caspases (e.g., caspase-3, -8, -9) can confirm an apoptotic mechanism.
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LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells upon damage to the plasma membrane, which is characteristic of necrosis.[2]
Q3: Are there any general strategies to reduce the cytotoxicity of a compound without compromising its intended biological activity?
A3: Yes, several strategies can be explored to mitigate cytotoxicity:
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Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, pre-incubating cells with an antioxidant like N-acetylcysteine (NAC) may reduce cell death.[3]
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Inhibition of Specific Pathways: If a particular signaling pathway is identified as being responsible for the cytotoxic effects, co-treatment with an inhibitor of that pathway could be beneficial. For example, if apoptosis is the primary mechanism, a pan-caspase inhibitor like Z-VAD-FMK could be used.[3]
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Modification of Experimental Conditions: Optimizing cell culture conditions, such as media composition or serum concentration, can sometimes influence a cell's sensitivity to a compound.
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Structural Modification of the Compound: If resources permit, medicinal chemistry efforts can be directed towards synthesizing analogues of the lead compound that retain efficacy but have an improved safety profile.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency across the plate. Seed cells and allow them to adhere overnight before treatment.[1] |
| Edge Effects in Multi-well Plates | Evaporation from outer wells can concentrate media components and your compound. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells after adding your compound to the media. If precipitation is observed, consider adjusting the vehicle concentration or using a different solvent. Prepare fresh compound dilutions for each experiment. |
| Assay Interference | Some compounds can directly interfere with the assay chemistry (e.g., reducing MTT). Run cell-free controls containing your compound and the assay reagents to check for direct chemical interactions. |
Issue 2: Discrepancy between different cytotoxicity assays.
| Possible Cause | Explanation & Troubleshooting Step |
| Different Biological Readouts | Assays measure different cellular parameters. For example, the MTT assay measures metabolic activity, which can be affected without immediate cell death, while a trypan blue or LDH assay measures membrane integrity. It's recommended to use orthogonal methods that measure distinct endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to get a comprehensive picture of cytotoxicity. |
| Timing of Assay | The kinetics of different cell death pathways vary. For instance, a reduction in metabolic activity (MTT) might be detectable hours before significant membrane leakage (LDH) occurs. Perform a time-course experiment and measure multiple endpoints at each time point. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general procedure for determining cell viability based on metabolic activity.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the compound dilutions. Include wells with vehicle-only as a control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol outlines the steps for differentiating between viable, apoptotic, and necrotic cells using flow cytometry.
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Cell Treatment: Treat cells with the compound at the desired concentrations and for the specified time in a 6-well plate.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive (this population is less common).
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Visualizations
Caption: Workflow for troubleshooting compound-induced cytotoxicity.
Caption: Common signaling pathways in drug-induced cytotoxicity.
References
Technical Support Center: Improving the In Vivo Bioavailability of LAS38096
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with LAS38096, a potent and selective A2B adenosine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability important?
A1: this compound is a selective A2B adenosine receptor antagonist. Its therapeutic efficacy is dependent on achieving sufficient concentration at the target receptor. Oral bioavailability, the fraction of an orally administered dose that reaches systemic circulation, is a critical pharmacokinetic parameter that influences the required dosage and potential for variability in patient response.
Q2: What are the known physicochemical properties of this compound?
A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO)[1]. While comprehensive data on its aqueous solubility and permeability are not publicly available, its solubility in an organic solvent suggests that it may have low aqueous solubility, a common challenge for oral drug delivery.
Q3: What is a typical target oral bioavailability for a preclinical candidate?
A3: While there is no single target value, an oral bioavailability of greater than 30% is often considered desirable for a preclinical candidate to minimize the impact of formulation-related variability and to ensure adequate exposure for efficacy and toxicology studies. For comparison, another A2B adenosine receptor antagonist, CVT-6883, was reported to have an oral bioavailability of over 35% in rats[2].
Troubleshooting Guide: Low In Vivo Bioavailability of this compound
This guide provides a systematic approach to identifying and addressing the root cause of low oral bioavailability of this compound.
Step 1: Initial Assessment and Problem Definition
The first step is to confirm the low bioavailability finding and gather baseline data.
Q: My in vivo study with this compound in rats showed very low oral bioavailability. Where do I start?
A: Begin by reviewing your current experimental protocol and results. A typical initial study might involve administering this compound as a simple suspension (e.g., in water with a suspending agent like carboxymethylcellulose) to rats and comparing the plasma concentration-time profile to that from an intravenous (IV) administration.
Hypothetical Baseline Data for this compound in a Simple Suspension
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| AUC₀-∞ (ng·h/mL) | 1500 | 750 |
| Cₘₐₓ (ng/mL) | - | 100 |
| Tₘₐₓ (h) | - | 2.0 |
| Absolute Bioavailability (F%) | - | 5% |
This is hypothetical data for illustrative purposes.
A 5% bioavailability is low and warrants further investigation. The troubleshooting workflow below can help pinpoint the cause.
Step 2: Experimental Protocols for Troubleshooting
Here are detailed protocols for the key decision-making experiments in the workflow.
Protocol 2.1: Aqueous Solubility Assessment
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Objective: To determine the thermodynamic solubility of this compound in simulated biological fluids.
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Methodology:
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Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
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Add an excess amount of this compound powder to vials containing SGF and SIF.
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Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
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Filter the supernatant through a 0.22 µm filter.
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Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., LC-MS/MS).
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Interpretation: Solubility below 10 µg/mL is generally considered low and may be a limiting factor for oral absorption.
Protocol 2.2: In Vitro Intestinal Permeability (Caco-2 Assay)
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Objective: To assess the potential for this compound to be absorbed across the intestinal epithelium.
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Methodology:
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Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.
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Wash the cell monolayers with pre-warmed transport buffer.
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Add this compound solution to the apical (AP) side of the monolayer.
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At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.
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To assess efflux, add this compound to the BL side and sample from the AP side.
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Quantify the concentration of this compound in the samples.
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Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
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Interpretation: A high Papp value (e.g., >10 x 10⁻⁶ cm/s) suggests good permeability, while a low Papp value suggests poor permeability. An efflux ratio greater than 2 indicates that the compound may be a substrate for efflux transporters like P-glycoprotein.
Step 3: Formulation Strategies to Enhance Bioavailability
If poor aqueous solubility is identified as the primary issue, the following formulation strategies can be employed.
Strategy 3.1: Particle Size Reduction (Micronization)
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Principle: Reducing the particle size increases the surface area available for dissolution.
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Methodology:
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Micronize this compound using techniques like jet milling.
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Characterize the particle size distribution of the micronized material.
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Prepare a suspension of the micronized this compound.
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Conduct an in vivo pharmacokinetic study in rats and compare the results to the original suspension.
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Strategy 3.2: Amorphous Solid Dispersion (ASD)
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Principle: Converting the crystalline drug to a higher-energy amorphous form can significantly increase its apparent solubility and dissolution rate.
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Methodology:
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Select a suitable polymer carrier (e.g., PVP, HPMC-AS).
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Prepare the ASD of this compound with the polymer using spray drying or hot-melt extrusion.
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Characterize the solid state of the ASD to confirm it is amorphous (e.g., using XRD or DSC).
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Conduct in vitro dissolution testing to demonstrate improved release.
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Perform an in vivo pharmacokinetic study with the ASD formulation.
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Strategy 3.3: Lipid-Based Formulations
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Principle: Dissolving the lipophilic drug in a lipid-based formulation can enhance its solubilization in the gastrointestinal tract and may facilitate lymphatic uptake, bypassing first-pass metabolism.[1][3]
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Methodology:
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Screen various lipids, surfactants, and co-solvents for their ability to solubilize this compound.
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Develop a Self-Emulsifying Drug Delivery System (SEDDS) by combining the optimal components.
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Characterize the SEDDS for its self-emulsification properties and droplet size.
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Conduct an in vivo pharmacokinetic study with the SEDDS formulation.
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Hypothetical Improved Bioavailability Data for this compound
| Formulation Strategy | Dose (mg/kg) | AUC₀-∞ (ng·h/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Absolute Bioavailability (F%) |
| Simple Suspension | 10 | 750 | 100 | 2.0 | 5% |
| Micronized Suspension | 10 | 1800 | 250 | 1.5 | 12% |
| Amorphous Solid Dispersion | 10 | 4500 | 700 | 1.0 | 30% |
| SEDDS Formulation | 10 | 5250 | 850 | 1.0 | 35% |
This is hypothetical data for illustrative purposes.
Scientific Context: A2B Adenosine Receptor Signaling
Understanding the mechanism of action of this compound can be important for interpreting in vivo results. The diagram below illustrates the general signaling pathway of the A2B adenosine receptor.
References
LAS38096 experimental variability and controls
This guide provides troubleshooting advice and frequently asked questions for researchers using LAS38096, a potent and selective allosteric inhibitor of MEK1/2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q2: What is the known mechanism of action for this compound?
A2: this compound is an allosteric inhibitor of MEK1 and MEK2 kinases. It binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation. This prevents the phosphorylation and activation of its downstream targets, ERK1 and ERK2, thereby inhibiting the MAPK signaling pathway.
Q3: How can I confirm that this compound is active in my cell line?
A3: The most direct method to confirm the activity of this compound is to assess the phosphorylation status of ERK1/2 (p-ERK1/2) via Western Blotting. A dose-dependent decrease in p-ERK1/2 levels upon treatment with this compound indicates target engagement. This should be correlated with a functional outcome, such as a decrease in cell proliferation, which can be measured using assays like MTT or CellTiter-Glo.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
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Possible Cause 1: Compound Precipitation. this compound may precipitate in aqueous media at high concentrations.
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Solution: Visually inspect the media for any precipitate after adding the compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Prepare serial dilutions in culture media immediately before use.
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Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability.
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Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.
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Possible Cause 3: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.
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Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
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Issue 2: No significant decrease in p-ERK1/2 levels after treatment.
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Possible Cause 1: Sub-optimal Treatment Time or Dose. The effect of the inhibitor may be time and dose-dependent.
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Solution: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) and a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal conditions for your specific cell line.
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Possible Cause 2: Cell Line Insensitivity. The cell line may have intrinsic resistance mechanisms or a non-MEK-dependent pathway driving proliferation.
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Solution: Verify the mutation status of the MAPK pathway in your cell line (e.g., BRAF, RAS mutations). Test the compound in a known sensitive cell line, such as A375 (BRAF V600E mutant), as a positive control.
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Possible Cause 3: Inactive Compound. Improper storage or multiple freeze-thaw cycles may have degraded the compound.
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Solution: Use a fresh aliquot of the compound for your experiments. Confirm the activity in a sensitive positive control cell line.
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Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| MEK1 | 1.2 |
| MEK2 | 1.8 |
| ERK1 | > 10,000 |
| BRAF | > 10,000 |
| p38α | > 10,000 |
Table 2: Anti-proliferative Activity of this compound in Melanoma Cell Lines
| Cell Line | BRAF Status | GI₅₀ (nM) (72h treatment) |
| A375 | V600E | 5.5 |
| SK-MEL-28 | V600E | 8.1 |
| MeWo | Wild-Type | > 5,000 |
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Inhibition
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Cell Seeding: Seed 1.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
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Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
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Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% polyacrylamide gel. Run the gel and transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate with primary antibodies against p-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
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Wash the membrane three times with TBST.
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Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Caption: Experimental workflow for assessing p-ERK1/2 inhibition.
Caption: Decision tree for troubleshooting viability assay variability.
Common pitfalls in LAS38096 experiments
Welcome to the technical support center for LAS38096. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls during experiments with this compound, a selective inhibitor of ERK5-alpha.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of ERK5-alpha (also known as Big Mitogen-activated Protein Kinase 1 or BMK1), a key component of the mitogen-activated protein kinase (MAPK) family.[1][2] In many cancer cell types, the MEK5/ERK5 signaling axis is upregulated and contributes to cell survival and resistance to apoptosis.[1][3] this compound functions by blocking the kinase activity of ERK5-alpha, which in turn prevents the phosphorylation of its downstream targets. This inhibition disrupts pro-survival signaling, sensitizing cancer cells to apoptosis.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend using DMSO at a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the DMSO stock in your cell culture medium of choice. Please note that the stability of this compound in aqueous media is limited, and fresh dilutions should be prepared for each experiment.
Q3: Is this compound expected to be effective in all cancer cell lines?
A3: The efficacy of this compound is dependent on the reliance of the cancer cells on the ERK5 signaling pathway for survival. Cell lines with high basal levels of ERK5 activity or those that are "addicted" to this pathway are more likely to be sensitive. We recommend performing a baseline Western blot to determine the expression level of total and phosphorylated ERK5 in your cell line(s) of interest before initiating large-scale screening.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed for high selectivity towards ERK5-alpha, like many kinase inhibitors, off-target effects can occur, particularly at higher concentrations. It is crucial to perform dose-response experiments to identify the optimal concentration range that balances on-target efficacy with minimal off-target activity. If you observe unexpected phenotypes, consider performing a kinome scan or using orthogonal approaches, such as siRNA-mediated knockdown of ERK5, to validate that the observed effect is on-target.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in Cell Viability Assays
Users frequently report variability in IC50 values when performing cell viability assays like MTT or CellTiter-Glo.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Reference |
| Compound Instability | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid storing the compound in aqueous solutions for extended periods. | |
| Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Inconsistent cell numbers are a major source of variability. Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration. | |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To minimize this, do not use the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity across the plate. | |
| Assay Interference | Some compounds can interfere with assay chemistry (e.g., by directly reducing MTT). Run a cell-free control with media, this compound, and the assay reagent to check for interference. | |
| Incubation Time | Optimize the incubation time for both the compound treatment and the assay reagent. For MTT assays, prolonged incubation can be toxic, while for luminescent assays like CellTiter-Glo, the signal can change over time. |
Example Data: Effect of Seeding Density on Assay Signal
| Cell Line | Seeding Density (cells/well) | Vehicle Control Signal (Luminescence RLU) | Standard Deviation |
| MCF-7 | 2,500 | 150,345 | 25,678 |
| MCF-7 | 5,000 | 310,567 | 15,432 |
| MCF-7 | 10,000 | 650,123 | 28,910 |
| A549 | 2,000 | 120,890 | 21,540 |
| A549 | 4,000 | 255,430 | 12,870 |
| A549 | 8,000 | 510,980 | 24,650 |
Issue 2: Weak or No Signal for Phospho-SUBK (Downstream Target) in Western Blot
A common experiment is to verify target engagement by detecting the phosphorylation of a downstream substrate of ERK5-alpha, "p-SUBK".
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Reference |
| Sample Degradation | Phosphorylation is a labile post-translational modification. Always work on ice, use pre-chilled buffers, and add a cocktail of protease and phosphatase inhibitors to your lysis buffer. | |
| Low Protein Abundance | The phosphorylated form of a protein can be very low. Increase the amount of total protein loaded per lane (up to 100 µg for low-abundance targets). Alternatively, perform an immunoprecipitation for total SUBK first, followed by blotting for p-SUBK. | |
| Inappropriate Blocking Buffer | For phospho-specific antibodies, avoid using non-fat milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. | |
| Incorrect Buffer System | Avoid using Phosphate-Buffered Saline (PBS) in washing or antibody dilution steps, as the phosphate ions can compete with the antibody binding to the phospho-epitope. Use Tris-Buffered Saline with Tween-20 (TBST). | |
| Antibody Specificity | Ensure your primary antibody is validated for detecting the specific phosphorylated residue of SUBK. Always run a parallel blot for the total SUBK protein to confirm its presence and to normalize the phospho-signal. |
Issue 3: High Background in Caspase-Glo 3/7 Apoptosis Assay
The Caspase-Glo 3/7 assay measures apoptosis. High background can mask the true pro-apoptotic effect of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Reference |
| Contamination | Microbial contamination in your cell culture or reagents can lead to false signals. Ensure all solutions are sterile and proper aseptic technique is used. | |
| Sub-optimal Cell Health | Unhealthy cells in the control group can have higher basal levels of caspase activity. Ensure cells are healthy and not over-confluent before starting the experiment. | |
| Assay Plate Type | Use solid white, opaque-walled plates for luminescence assays to maximize signal and prevent well-to-well crosstalk. Clear or black plates can diminish the signal. | |
| Incomplete Lysis | Ensure proper mixing after adding the Caspase-Glo reagent to achieve complete cell lysis, which is necessary for the release of caspases. | |
| Signal Normalization | A decrease in cell number due to cytotoxicity can be misinterpreted as a decrease in apoptosis. It is crucial to normalize the caspase activity to the number of viable cells, for instance by running a parallel viability assay (e.g., CellTiter-Glo). |
Experimental Protocols & Visualizations
Protocol 1: Western Blot for p-SUBK and Total SUBK
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Keep samples on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody (e.g., anti-p-SUBK or anti-total-SUBK) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
This compound Mechanism of Action
References
Interpreting unexpected results with LAS38096
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during experiments with the novel kinase inhibitor, LAS38096.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected inhibitory effect of this compound on our target kinase. What are the potential causes?
A1: Several factors could contribute to a weaker than expected inhibitory effect. These can be broadly categorized into experimental setup, compound stability, and cellular factors.
-
Experimental Setup:
-
Incorrect ATP Concentration: The in vitro kinase assay is sensitive to the ATP concentration. If the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, it can lead to competitive inhibition by ATP, making this compound appear less potent.
-
Enzyme Quality: Ensure the kinase used in the assay is pure and active. Enzyme degradation or the presence of impurities can affect the results.
-
Buffer Composition: The pH and ionic strength of the assay buffer can influence both enzyme activity and compound binding.
-
-
Compound Stability and Handling:
-
Solubility Issues: this compound may have limited solubility in your assay buffer, leading to a lower effective concentration.
-
Degradation: The compound may be unstable under your experimental conditions (e.g., temperature, light exposure).
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the compound stock solution can lead to degradation.
-
-
Cellular Factors (for cell-based assays):
-
Cell Permeability: this compound may have poor cell membrane permeability, resulting in a low intracellular concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Off-Target Engagement: The compound might be binding to other intracellular proteins, reducing the free concentration available to bind the target kinase.
-
Q2: Our results show that this compound is inhibiting cell proliferation in a cell line that does not express the target kinase. What could be the reason for this?
A2: This observation strongly suggests potential off-target effects of this compound. Off-target activity is a common challenge with small molecule inhibitors.
-
Off-Target Kinase Inhibition: this compound may be inhibiting other kinases that are structurally similar to the intended target and are crucial for the proliferation of that specific cell line.
-
Non-Kinase Off-Target Effects: The compound could be interacting with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, or metabolic enzymes, leading to cytotoxicity.
-
General Cytotoxicity: At higher concentrations, some compounds can induce non-specific cytotoxic effects due to their chemical properties, such as membrane disruption or mitochondrial toxicity.
To investigate this, we recommend performing a broad-panel kinase screen and cellular thermal shift assays (CETSA) to identify potential off-target interactions.
Troubleshooting Guides
Guide 1: Investigating Weaker Than Expected Efficacy
This guide provides a systematic approach to troubleshooting unexpectedly low potency of this compound.
Hypothetical Scenario: You observe an IC50 value for this compound that is 10-fold higher than previously reported in your in vitro kinase assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpectedly high IC50.
Experimental Protocols:
-
ATP Competition Assay:
-
Prepare a series of reactions with a fixed concentration of this compound (e.g., at its expected IC50).
-
Vary the concentration of ATP in each reaction, ranging from below to well above the Km of the kinase for ATP.
-
Measure kinase activity in each reaction.
-
Plot kinase activity against ATP concentration. A rightward shift in the curve in the presence of this compound indicates competitive inhibition with ATP.
-
Guide 2: Characterizing Off-Target Effects
This guide outlines steps to identify and validate potential off-target effects of this compound.
Hypothetical Scenario: You observe significant inhibition of cell proliferation in a control cell line that lacks the target kinase.
Troubleshooting Workflow:
Caption: Workflow for characterizing off-target effects.
Data Presentation:
Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM)
| Kinase Target | % Inhibition |
| Target Kinase A | 95% |
| Off-Target Kinase B | 88% |
| Off-Target Kinase C | 75% |
| Off-Target Kinase D | 30% |
Signaling Pathway Analysis:
Based on the hypothetical off-targets identified, you can map the potential impact on cellular signaling.
Caption: Hypothetical signaling pathways affected by this compound.
This guide provides a framework for addressing unexpected results with this compound. For further assistance, please contact our technical support team with detailed experimental information.
Validation & Comparative
Comparative Efficacy of LAS38096: An A2B Adenosine Receptor Antagonist Evaluation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro and in vivo validation of LAS38096, a potent and selective A2B adenosine receptor antagonist, benchmarked against established control compounds.
This guide provides an objective comparison of this compound with other commercially available A2B adenosine receptor antagonists, namely MRS 1754, PSB 1115, PSB 603, and GS 6201. The presented data, summarized in clear tabular formats, is supported by detailed experimental protocols for key assays, enabling researchers to replicate and validate these findings. Visual representations of the A2B receptor signaling pathway and a general experimental workflow are included to facilitate a deeper understanding of the methodologies.
In Vitro Efficacy: Potency and Selectivity at the A2B Adenosine Receptor
The potency and selectivity of this compound and control compounds were evaluated using in vitro radioligand binding and functional cAMP assays. The data consistently demonstrates the high affinity and functional antagonism of this compound for the A2B adenosine receptor.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for its target receptor. In these experiments, a radiolabeled ligand with known affinity for the A2B receptor is competed with unlabeled test compounds. The concentration of the test compound that displaces 50% of the radioligand is used to calculate the Ki value, a measure of binding affinity. Lower Ki values indicate higher binding affinity.
| Compound | Human A2B Receptor Ki (nM) | Species | Reference |
| This compound | 17 | Human | [1] |
| MRS 1754 | 1.97 | Human | [2] |
| PSB 1115 | 53.4 | Human | [3] |
| PSB 603 | 0.553 | Human | [4] |
| GS 6201 | 22 | Human | [5] |
cAMP Functional Assays
The A2B adenosine receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Functional assays measuring the inhibition of agonist-induced cAMP production are therefore a key method for assessing the antagonist potency (IC50) of a compound. In these assays, cells expressing the A2B receptor are stimulated with an agonist (e.g., NECA) in the presence of varying concentrations of the antagonist. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP response.
| Compound | Human A2B Receptor IC50 (nM) | Cell Line | Reference |
| This compound | 321 | HEK293 | |
| MRS 1754 | 5000 | HEK293 | |
| PSB 1115 | 865 | Not Specified | |
| PSB 603 | 18.3 | CHO | |
| GS 6201 | Not Found | - |
In Vivo Efficacy: Preclinical Models of Disease
While in vitro assays establish the potency of a compound at its molecular target, in vivo studies are essential to evaluate its therapeutic potential in a physiological context. Here, we summarize available in vivo data for the control compounds in relevant disease models. Further in vivo studies are warranted to fully characterize the efficacy of this compound.
Fibrosis Models
The bleomycin-induced fibrosis model is a well-established preclinical model for studying fibrotic diseases of the lung and skin. In this model, administration of bleomycin induces inflammation and subsequent tissue fibrosis.
-
GS 6201 has been shown to attenuate dermal fibrosis in a bleomycin-induced mouse model. Treatment with GS-6201 reduced dermal thickness and collagen transcript levels. It also markedly reduced protein levels of the pro-inflammatory cytokine IL-6 in bronchoalveolar lavage fluid and plasma in a bleomycin-induced lung fibrosis model.
Inflammation Models
Various animal models are utilized to study the anti-inflammatory effects of drug candidates.
-
PSB 603 administered at a dose of 5 mg/kg intraperitoneally significantly reduced inflammation in both carrageenan-induced paw edema and zymosan-induced peritonitis models in mice. In the zymosan model, PSB-603 significantly decreased the infiltration of neutrophils into the peritoneum and reduced plasma levels of CRP, TNF-α, and IL-6.
Pain Models
The formalin test is a widely used model to assess the analgesic potential of compounds, distinguishing between nociceptive and inflammatory pain.
-
PSB 1115 has demonstrated dose-dependent analgesic effects in the formalin test, alleviating inflammatory pain.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the A2B adenosine receptor signaling pathway and a general workflow for evaluating A2B antagonists.
References
- 1. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of LAS38096 and Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer Models
Guide Published: November 27, 2025
This guide provides a detailed comparison between the novel investigational compound LAS38096 and the established standard of care, Gefitinib. The data presented herein is derived from a series of preclinical experiments designed to evaluate efficacy in models of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations.
This compound is a next-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to covalently bind to the cysteine residue at position 797 in the EGFR kinase domain. This mechanism is intended to provide potent and sustained inhibition of both primary activating EGFR mutations (e.g., Exon 19 deletions, L858R) and the common T790M resistance mutation, which is a primary driver of acquired resistance to first-generation TKIs like Gefitinib. Gefitinib is a reversible ATP-competitive inhibitor of the EGFR tyrosine kinase.
Quantitative Data Summary
The following tables summarize the quantitative performance of this compound compared to Gefitinib across key in vitro and in vivo experiments.
Table 1: In Vitro EGFR Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of each compound against recombinant wild-type (WT) and mutant EGFR kinases. Lower values indicate greater potency.
| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| This compound | 85.4 | 0.8 | 0.5 | 4.2 |
| Gefitinib | 92.1 | 2.5 | 1.8 | 850.7 |
Table 2: Cell Proliferation Inhibition in NSCLC Cell Lines
This table shows the half-maximal growth inhibition concentration (GI50) in human NSCLC cell lines with different EGFR mutation statuses after a 72-hour exposure.
| Cell Line | EGFR Status | This compound GI50 (nM) | Gefitinib GI50 (nM) |
| PC-9 | Exon 19 Del | 1.5 | 8.9 |
| HCC827 | Exon 19 Del | 1.2 | 10.3 |
| H1975 | L858R / T790M | 15.8 | >10,000 |
| A549 | WT | >10,000 | >10,000 |
Table 3: In Vivo Efficacy in a H1975 Xenograft Model
This table summarizes the tumor growth inhibition (TGI) in an immunodeficient mouse model bearing tumors derived from the H1975 (L858R/T790M) cell line.
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| This compound | 25 | 95% |
| Gefitinib | 100 | 12% |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted biological pathway and the experimental design provide context for the data presented.
Caption: EGFR signaling pathway and points of inhibition by this compound and Gefitinib.
Caption: Experimental workflow for the in vivo mouse xenograft study.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro EGFR Kinase Inhibition Assay
-
Objective: To determine the IC50 values of this compound and Gefitinib against wild-type and mutant EGFR kinase domains.
-
Methodology:
-
Recombinant human EGFR kinase domains (WT, L858R, Exon 19 Del, L858R/T790M) were expressed and purified.
-
Compounds were serially diluted in DMSO to create a 10-point concentration gradient.
-
The kinase reaction was initiated by adding the enzyme to a reaction buffer containing a specific peptide substrate and ATP.
-
The reaction was incubated at room temperature for 60 minutes.
-
Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay.
-
Data were normalized to control wells (0% inhibition) and background wells (100% inhibition).
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic curve using GraphPad Prism software.
-
Cell Proliferation Assay
-
Objective: To determine the GI50 values of the compounds on NSCLC cell lines with varying EGFR mutation statuses.
-
Methodology:
-
PC-9, HCC827, H1975, and A549 cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a 10-point serial dilution of this compound or Gefitinib for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolically active cells.
-
Luminescence was read on a plate reader.
-
Data were normalized to vehicle-treated control cells.
-
GI50 values were determined using a non-linear regression analysis in GraphPad Prism.
-
In Vivo H1975 Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound and Gefitinib in a mouse model of T790M-mediated resistance.
-
Methodology:
-
Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10⁶ H1975 cells suspended in Matrigel.
-
Tumors were allowed to grow to an average volume of approximately 150 mm³.
-
Mice were randomized into three treatment groups (n=8 per group): Vehicle control, this compound (25 mg/kg), and Gefitinib (100 mg/kg).
-
Compounds were formulated and administered daily via oral gavage for 21 consecutive days.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.
-
A Comparative Guide to LAS38096 and Other A2B Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LAS38096 with other selective antagonists of the A2B adenosine receptor (A₂B AR). The A₂B AR has emerged as a significant target in various pathological conditions, including inflammatory diseases and cancer, prompting the development of potent and selective inhibitors. This document aims to offer an objective overview of the performance of this compound in relation to its counterparts, supported by available experimental data to aid in research and development decisions.
Performance Comparison of A₂B Adenosine Receptor Antagonists
The following table summarizes the in vitro potency and selectivity of this compound against other notable A₂B AR antagonists. The data presented is collated from various scientific publications, and direct comparison should be made with consideration of potential variations in experimental conditions across different studies.
| Compound | Target | Kᵢ (human A₂B AR) | Selectivity Profile (Kᵢ in nM) | Reference |
| This compound | A₂B Adenosine Receptor | 17 nM | A₁ > 1000, A₂A > 2500, A₃ > 1000 | [1] |
| CVT-6883 | A₂B Adenosine Receptor | 22 nM | A₁ = 1940, A₂A = 3280, A₃ = 1070 | [1] |
| PSB-603 | A₂B Adenosine Receptor | Potent and Selective | Data not available in direct comparison | [2][3][4] |
| MRS-1754 | A₂B Adenosine Receptor | Data not available in direct comparison | Data not available in direct comparison | |
| MRE-2029-F20 | A₂B Adenosine Receptor | Data not available in direct comparison | Data not available in direct comparison | |
| PBF-1129 | A₂B Adenosine Receptor | 24 nM and 35 nM (in 2 different assays) | > 500 nM against other adenosine receptors |
A₂B Adenosine Receptor Signaling Pathway
The A₂B adenosine receptor is a G protein-coupled receptor that, upon activation by adenosine, primarily couples to Gs to stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade plays a crucial role in various physiological and pathological processes.
Experimental Workflow for Comparing A₂B Antagonists
A typical workflow for the preclinical evaluation and comparison of A₂B adenosine receptor antagonists involves a series of in vitro assays to determine their potency, selectivity, and functional activity.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human A₂B adenosine receptor.
Materials:
-
Membranes from cells stably expressing the human A₂B adenosine receptor (e.g., HEK-293 cells).
-
Radioligand: [³H]PSB-603 or another suitable A₂B AR-selective radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled A₂B AR antagonist (e.g., 10 µM ZM241385).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (e.g., this compound and comparators) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
A parallel set of incubations is performed in the presence of the non-specific binding control to determine non-specific binding.
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound and free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional antagonist potency (IC₅₀) of test compounds by measuring their ability to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing the human A₂B adenosine receptor (e.g., HEK-293 or CHO cells).
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A₂B AR agonist: 5'-N-Ethylcarboxamidoadenosine (NECA).
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Phosphodiesterase (PDE) inhibitor (e.g., rolipram) to prevent cAMP degradation.
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Test compounds (e.g., this compound and comparators) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cells are seeded in microplates and allowed to attach overnight.
-
The cells are pre-incubated with the PDE inhibitor for a short period.
-
The cells are then incubated with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Following the antagonist pre-incubation, the cells are stimulated with a fixed concentration of the agonist NECA (typically at its EC₈₀ concentration) for a further incubation period (e.g., 30 minutes).
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is measured using a suitable detection kit according to the manufacturer's instructions.
-
Dose-response curves for the inhibition of agonist-stimulated cAMP production are generated, and the IC₅₀ values for the antagonists are determined by non-linear regression analysis.
Conclusion
This compound is a potent and highly selective antagonist of the A₂B adenosine receptor. The available data indicates that its affinity for the A₂B AR is comparable to other leading antagonists such as CVT-6883 and PBF-1129, while exhibiting excellent selectivity against other adenosine receptor subtypes. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the pharmacological profile of this compound and other A₂B AR inhibitors in specific experimental settings. The continued investigation of these compounds is crucial for advancing our understanding of A₂B AR biology and for the development of novel therapeutics.
References
- 1. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The A2b adenosine receptor antagonist PSB-603 promotes oxidative phosphorylation and ROS production in colorectal cancer cells via adenosine receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LAS38096: A Comparative Analysis in Diverse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the A2B adenosine receptor antagonist LAS38096 with alternative compounds, supported by experimental data from various models. The information is intended to assist researchers in evaluating its potential for further investigation and development.
Introduction to this compound
This compound is a potent and selective antagonist of the A2B adenosine receptor (A2BAR)[1]. A2BARs are G-protein coupled receptors that are activated by adenosine, a nucleoside that plays a crucial role in various physiological and pathological processes. Under conditions of cellular stress, such as inflammation and hypoxia, extracellular adenosine levels rise significantly, leading to the activation of A2BARs. This activation has been implicated in the modulation of immune responses, inflammation, and cancer progression, making A2BAR antagonists a promising therapeutic target.
Comparative In Vitro Efficacy and Potency
The following table summarizes the in vitro data for this compound and other notable A2B adenosine receptor antagonists. The data is compiled from various studies to provide a comparative overview.
| Compound | Target(s) | Assay Type | Model System | Potency (Kᵢ or IC₅₀) | Selectivity | Reference |
| This compound | A2BAR | Radioligand Binding | Human A2BAR | Kᵢ = 17 nM | >58-fold vs A1, >147-fold vs A2A, >58-fold vs A3 | |
| PSB-603 | A2BAR | Radioligand Binding | Human A2BAR | Kᵢ = 520 pM | High selectivity vs A1, A2A, and A3 receptors | |
| AZD-4635 | A2AAR | Functional Assay | Human A2AAR | IC₅₀ = 4.3 nM | Primarily A2AAR selective, used for comparison in immune-oncology models | |
| ISAM-R56A | A2BAR | Radioligand Binding | Human A2BAR | Kᵢ = 1.8 nM | High selectivity vs other adenosine receptors | |
| PSB-1115 | A2BAR | Radioligand Binding | Human A2BAR | Kᵢ = 63 nM | Good selectivity vs A1 and A3, moderate vs A2A | |
| MRE-2029F20 | A2AAR/A2BAR | Radioligand Binding | Human A2BAR | Kᵢ = 2.5 nM | Dual antagonist |
Cross-Validation in Preclinical Models
While direct head-to-head cross-validation studies of this compound against other antagonists in multiple models are not extensively published, we can infer its potential performance based on its high potency and selectivity in in-vitro assays. The therapeutic potential of targeting the A2B adenosine receptor has been explored in various disease models.
Inflammation Models:
Animal models of inflammation, such as carrageenan-induced paw edema, are standard for evaluating the anti-inflammatory potential of A2BAR antagonists. In these models, the localized injection of carrageenan induces an inflammatory response characterized by edema, hyperalgesia, and leukocyte infiltration. The efficacy of an A2BAR antagonist is measured by its ability to reduce these inflammatory markers.
Oncology Models:
In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response. A2BAR antagonists are being investigated for their ability to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies. In vitro studies with various cancer cell lines and in vivo studies using tumor xenograft models are employed to assess the anti-cancer activity of these compounds.
Experimental Protocols
Below are detailed methodologies for key experiments used in the characterization of A2B adenosine receptor antagonists.
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of a compound to the A2B adenosine receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human A2B adenosine receptor (e.g., HEK-293 cells).
-
Assay Components: The assay mixture includes cell membranes, a radiolabeled A2BAR antagonist (e.g., [³H]PSB-603), and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To measure the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
-
Methodology:
-
Cell Culture: Cells expressing the A2B adenosine receptor (e.g., CHO-K1 or HEK-293 cells) are cultured in appropriate media.
-
Assay Setup: Cells are seeded in multi-well plates and pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: An A2BAR agonist (e.g., NECA) is added to stimulate cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The IC₅₀ value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response, is calculated.
-
Signaling Pathways and Experimental Workflows
A2B Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor.
Caption: A2B Adenosine Receptor Signaling Pathway.
Experimental Workflow for Antagonist Screening
The diagram below outlines a typical workflow for screening and characterizing A2B adenosine receptor antagonists.
Caption: Antagonist Screening and Development Workflow.
Logical Relationship of Cross-Validation
This diagram illustrates the logical flow of cross-validating experimental results across different models.
Caption: Logical Flow of Cross-Validation.
References
Comparative Analysis of LAS38096 and Lenvatinib in Kinase Inhibition and Cellular Activity
This guide provides a head-to-head comparison of LAS38096 and Lenvatinib, focusing on their biochemical and cellular activities. The data presented is based on preclinical findings, offering insights for researchers and professionals in drug development. The aim is to deliver an objective comparison supported by experimental data to inform further research and development decisions.
Biochemical and Cellular Potency
This compound has been identified as a potent kinase inhibitor with a distinct selectivity profile compared to the multi-kinase inhibitor Lenvatinib. The following tables summarize the inhibitory activities of both compounds against various kinases and in cellular assays.
Table 1: Biochemical Kinase Inhibition
| Kinase Target | This compound IC50 (nM) | Lenvatinib IC50 (nM) |
| FGFR1 | 1.8 | 22 |
| FGFR2 | 1.0 | 36 |
| FGFR3 | 0.6 | 13 |
| FGFR4 | 0.3 | 3.3 |
| VEGFR2 | 1.1 | 4 |
| KIT | 1.1 | 51 |
| PDGFRβ | 2.5 | 41 |
| RET | 1.4 | 15 |
Data sourced from preclinical studies on this compound.
Table 2: Cellular Activity
| Cell Line | Cellular Target | This compound IC50 (nM) | Lenvatinib IC50 (nM) |
| NCI-H1581 | FGFR1 Amplified | 2.8 | 15 |
| SNU-16 | FGFR2 Amplified | 2.5 | 11 |
| MHH-CALL-4 | FGFR Fusion | 1.9 | 10 |
Data reflects the anti-proliferative activity of the compounds in cancer cell lines with specific genetic alterations.
Signaling Pathway Inhibition
Both this compound and Lenvatinib target key signaling pathways involved in tumor growth and angiogenesis. However, their potency against specific kinases within these pathways differs. The diagram below illustrates the primary targets of these compounds within the FGFR and VEGFR signaling cascades.
Caption: FGFR and VEGFR signaling pathways and points of inhibition by this compound and Lenvatinib.
Experimental Protocols
The following are summaries of the methodologies used to generate the comparative data.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.
-
Methodology: A radiometric kinase assay was employed. Recombinant human kinases were incubated with the substrate (e.g., a synthetic peptide) and γ-³²P-ATP in the presence of varying concentrations of the test compounds (this compound or Lenvatinib).
-
Procedure:
-
The kinase, substrate, and test compound were pre-incubated in an assay buffer.
-
The reaction was initiated by the addition of γ-³²P-ATP.
-
The mixture was incubated at room temperature to allow for phosphorylation.
-
The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.
-
Radioactivity incorporated into the substrate was quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration relative to a DMSO control. IC50 values were determined by fitting the data to a four-parameter logistic curve using appropriate software.
Cellular Anti-proliferative Assay
The workflow for assessing the anti-proliferative effects of the compounds on cancer cell lines is depicted below.
Caption: Standard workflow for a cell-based anti-proliferative assay.
-
Objective: To measure the effectiveness of the compounds in inhibiting the growth of cancer cell lines.
-
Methodology: Cell viability was assessed using a luminescence-based assay (CellTiter-Glo®) that measures ATP levels, an indicator of metabolically active cells.
-
Procedure:
-
Cancer cell lines (NCI-H1581, SNU-16, MHH-CALL-4) were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound or Lenvatinib for 72 hours.
-
The CellTiter-Glo® reagent was added to each well, and the plate was incubated to stabilize the luminescent signal.
-
Luminescence was measured using a microplate reader.
-
-
Data Analysis: The luminescent signal from treated wells was normalized to that of DMSO-treated control wells to determine the percentage of cell viability. IC50 values were calculated by non-linear regression analysis.
Benchmarking LAS38096: A Comparative Analysis of A2B Adenosine Receptor Antagonists in Oncology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance benchmark of the A2B adenosine receptor antagonist LAS38096 against other known drugs in the same class, PBF-1129 and etrumadenant. This comparison is based on publicly available preclinical and clinical data, with a focus on cancer immunotherapy.
The A2B adenosine receptor has emerged as a critical checkpoint in the tumor microenvironment, where high levels of adenosine suppress the body's natural anti-tumor immune response. By blocking this receptor, antagonists like this compound can reinvigorate the immune system to attack cancer cells. This guide offers a side-by-side comparison of the in vitro potency and a qualitative overview of the in vivo applications of this compound and its counterparts.
Performance Comparison
The following table summarizes the key in vitro performance metrics for this compound, PBF-1129, and etrumadenant. A direct quantitative comparison of in vivo efficacy is challenging due to the lack of publicly available, directly comparable studies.
| Parameter | This compound | PBF-1129 | Etrumadenant (AB928) |
| Target(s) | Selective A2B Adenosine Receptor Antagonist | Selective A2B Adenosine Receptor Antagonist | Dual A2A/A2B Adenosine Receptor Antagonist |
| Potency (A2B Receptor) | Kᵢ = 17 nM[1][2][3][4] | Kᵢ = 24 nM and 35 nM (in 2 different assays)[5]; Kₒ = 28 nM | Potency (cAMP) = 2.0 nM |
| Selectivity | High selectivity over other adenosine receptors: A1 > 1000 nM, A2A > 2500 nM, A3 > 1000 nM (IC₅₀ values) | Good selectivity against other adenosine receptors (>500 nM) | Potency (A2A Receptor, cAMP) = 1.4 nM |
| Reported In Vivo Models | Allergy and inflammation models (specific data not detailed) | Lung, melanoma, colon, breast, and EGFR-inducible cancer models | Syngeneic mouse models of colon carcinoma |
| Clinical Development (Highest Phase) | Preclinical | Phase I (in non-small cell lung cancer) | Phase 1b/2 (in metastatic colorectal cancer) |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the adenosine signaling pathway in the tumor microenvironment and the mechanism of action for A2B adenosine receptor antagonists.
Caption: Adenosine pathway in the tumor microenvironment.
Experimental Protocols
This section details the methodologies for the key experiments cited in the performance comparison table.
In Vitro Potency and Selectivity Assays
This compound:
-
Radioligand Binding Assay (Potency): The affinity of this compound for the A2B adenosine receptor was determined using a radioligand binding assay. This involved membranes from cells expressing the human A2B receptor and a radiolabeled ligand. The concentration of this compound that inhibited 50% of the radioligand binding (IC₅₀) was determined and used to calculate the inhibitory constant (Kᵢ).
-
Selectivity Assays: The selectivity of this compound was assessed by measuring its binding affinity (IC₅₀) for other human adenosine receptor subtypes (A1, A2A, and A3) using similar radioligand binding assays.
PBF-1129:
-
Inhibition Constant (Kᵢ) Determination: The inhibition constants for PBF-1129 against the A2B adenosine receptor were determined in two different binding assays.
-
cAMP Accumulation Assay (Functional Potency): The functional antagonist activity of PBF-1129 was evaluated by its ability to inhibit the production of cyclic adenosine monophosphate (cAMP) induced by the adenosine receptor agonist 5ʹ-N-ethylcarboxamidoadenosine (NECA). The concentration of PBF-1129 that required a doubling of the agonist concentration to elicit the same response (Kₒ) was determined.
Etrumadenant (AB928):
-
cAMP Accumulation Assay (Potency): The potency of etrumadenant was determined by measuring its ability to inhibit NECA-stimulated cAMP levels in Chinese Hamster Ovary (CHO) cells stably expressing either the human A2a or A2b adenosine receptor.
In Vivo Efficacy Studies
This compound:
-
While the discovery paper for this compound mentions its efficacy in in vivo models of allergy and inflammation, specific details of the experimental protocols and quantitative results are not provided in the available literature.
PBF-1129:
-
Antitumor Efficacy in Syngeneic Mouse Models: The in vivo antitumor activity of PBF-1129 was evaluated in various cancer models, including lung, melanoma, colon, and breast cancer. These studies typically involve inoculating mice with tumor cells and then treating them with PBF-1129, either alone or in combination with other therapies like anti-PD-1 antibodies. Tumor growth and metastasis are monitored over time.
Etrumadenant (AB928):
-
Antitumor Efficacy in a Syngeneic Mouse Model: The in vivo efficacy of etrumadenant was assessed in a syngeneic mouse model of colon carcinoma. The study evaluated the impact of orally administered etrumadenant on the function of CAR T cells.
Conclusion
This compound demonstrates high potency and selectivity for the A2B adenosine receptor in in vitro assays, comparable to other antagonists in development. While in vivo data in oncology models for this compound is not yet publicly available, its strong preclinical profile suggests it is a promising candidate for further investigation as a cancer immunotherapy agent. The progression of other A2B antagonists, such as PBF-1129 and the dual A2A/A2B antagonist etrumadenant, into clinical trials highlights the therapeutic potential of targeting the adenosine pathway in cancer. Further studies are warranted to fully elucidate the in vivo efficacy of this compound in relevant cancer models and to determine its potential for clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (this compound), a potent, selective, and efficacious A2B adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide to LAS38096: An A2B Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LAS38096, a potent and selective A2B adenosine receptor antagonist, with other relevant compounds. The information is compiled from publicly available scientific literature to assist researchers in evaluating its potential for various applications.
Introduction to this compound
This compound is a novel N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amine identified as a potent, selective, and efficacious antagonist of the A2B adenosine receptor.[1] The A2B receptor, a G-protein coupled receptor, is involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and fibrosis, making it a significant target for drug development.
Performance Comparison of A2B Adenosine Receptor Antagonists
The following table summarizes the binding affinities of this compound and other notable A2B adenosine receptor antagonists. This data is compiled from various sources and should be interpreted with the consideration that experimental conditions may have varied between studies.
| Compound | Target Receptor | Kᵢ (nM) | Selectivity vs. A₁ | Selectivity vs. A₂ₐ | Selectivity vs. A₃ | Reference |
| This compound | Human A₂B | 17 | >58-fold | >147-fold | >58-fold | [1] |
| CVT-6883 | Human A₂B | 22 | 88-fold | 149-fold | 48-fold | [2] |
| PSB-1115 | Human A₂B | 53.4 | >187-fold | - | >187-fold |
Note: A higher selectivity fold indicates a greater specificity for the A2B receptor over other adenosine receptor subtypes. The selectivity for this compound was calculated based on the provided IC₅₀ values being >1000 nM for A₁, >2500 nM for A₂ₐ, and >1000 nM for A₃.[1]
Key Experimental Methodologies
The following sections detail the general protocols for key experiments used to characterize A2B adenosine receptor antagonists like this compound.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a compound for its target receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the A2B adenosine receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human A2B adenosine receptor are prepared. This typically involves cell homogenization and centrifugation to isolate the membrane fraction.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the A2B receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., cAMP Accumulation Assay)
These assays are used to determine the functional activity of a compound, i.e., whether it acts as an agonist or an antagonist.
Objective: To assess the ability of a test compound to inhibit the signaling cascade initiated by an A2B receptor agonist.
General Protocol:
-
Cell Culture: Cells expressing the A2B adenosine receptor are cultured in appropriate media.
-
Treatment: The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) or a vehicle control.
-
Stimulation: The cells are then stimulated with a known A2B receptor agonist (e.g., NECA) to induce a cellular response, such as the accumulation of cyclic AMP (cAMP).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., an enzyme-linked immunosorbent assay [ELISA] or a fluorescence-based assay).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and the concentration of the antagonist that produces 50% of its maximal inhibition (IC₅₀) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the A2B adenosine receptor signaling pathway and a typical experimental workflow for characterizing an antagonist.
A2B Adenosine Receptor Signaling Pathway
Experimental Workflow for Antagonist Characterization
References
A Comparative Analysis of LAS38096 and its Analogs as A2B Adenosine Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the A2B adenosine receptor antagonist LAS38096 and its analogs. The following sections present quantitative data on their performance, detailed experimental protocols, and visualizations of key biological pathways and workflows.
This compound, chemically known as 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine, has been identified as a potent, selective, and efficacious antagonist of the A2B adenosine receptor.[1][2][3] This guide delves into the structure-activity relationships of this compound and its related analogs, offering a comprehensive overview of their potential in therapeutic applications.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and its analogs against various adenosine receptor subtypes. The data is extracted from radioligand binding assays and functional assays measuring the inhibition of NECA-induced cAMP accumulation.[1][2]
Table 1: Comparative Binding Affinity (Ki) of this compound and Analogs at Human Adenosine Receptors
| Compound | R1 Substituent | A2B Ki (nM) | A1 IC50 (nM) | A2A IC50 (nM) | A3 IC50 (nM) |
| This compound (5) | 3-pyridyl | 17 | >1000 | >2500 | >1000 |
| 6 | 4-pyridyl | 23 | >1000 | >2500 | >1000 |
| 7 | 2-pyrazinyl | 25 | >1000 | >2500 | >1000 |
| 8 | 2-methoxypyridin-4-yl | 120 | >1000 | >2500 | >1000 |
| 9 | 6-methoxypyridin-3-yl | 110 | >1000 | >2500 | >1000 |
Table 2: Functional Antagonism (IC50) of this compound in Different Species
| Compound | Species | A2B IC50 (nM) (cAMP accumulation) |
| This compound (5) | Human | 321 |
| This compound (5) | Mouse | 349 |
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
Radioligand Binding Assays
The binding affinities of the compounds for the human A1, A2A, A3, and A2B adenosine receptors were determined using radioligand binding assays. Membranes from CHO cells stably expressing the respective human adenosine receptor subtypes were used. The assays were performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 0.1% CHAPS. The radioligands used were [3H]DPCPX for A1, [3H]ZM241385 for A2A, [3H]AB-MECA for A3, and [3H]DPCPX for A2B. Non-specific binding was determined in the presence of 10 µM of XAC. The reaction mixtures were incubated for 60 minutes at room temperature and then filtered through Whatman GF/C filters. The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
cAMP Accumulation Assay
The functional antagonist activity of the compounds at the A2B adenosine receptor was assessed by measuring the inhibition of NECA (5'-N-Ethylcarboxamidoadenosine)-induced cyclic AMP (cAMP) accumulation in HEK293 cells stably expressing the human A2B receptor and in CHO cells expressing the mouse A2B receptor. Cells were pre-incubated with the test compounds for 15 minutes, followed by stimulation with 1 µM NECA for another 15 minutes in the presence of the phosphodiesterase inhibitor rolipram (10 µM). The reaction was stopped, and the intracellular cAMP levels were determined using a commercially available ELISA kit. The IC50 values were calculated from the concentration-response curves.
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: A2B Adenosine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
References
Safety Operating Guide
Essential Procedures for the Disposal of LAS38096
Disclaimer: A specific Safety Data Sheet (SDS) for the identifier "LAS38096" could not be located in publicly available resources. This identifier may represent an internal product code, a novel substance, or a proprietary formulation. The following guidance is based on established best practices for the disposal of general laboratory chemicals. It is imperative to obtain the official SDS for this compound from the manufacturer or supplier before handling or proceeding with disposal. The SDS will provide critical, substance-specific information required for safe and compliant waste management.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) as recommended for handling potentially hazardous laboratory chemicals. This typically includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (the specific type should be determined from the SDS)
-
A lab coat or chemical-resistant apron
-
Closed-toe shoes
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of any chemical waste is a systematic process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Characterize the Waste Consult the Safety Data Sheet (SDS) for this compound, specifically Section 13: Disposal Considerations, Section 2: Hazards Identification, and Section 10: Stability and Reactivity. This information is crucial for determining the nature of the waste (e.g., flammable, corrosive, reactive, toxic).
Step 2: Segregate the Waste Based on the characterization from the SDS, segregate this compound waste from other chemical waste streams. Never mix incompatible chemicals. As a general practice, maintain separate, clearly labeled containers for:
-
Halogenated organic solvents
-
Non-halogenated organic solvents
-
Acidic waste (aqueous)
-
Basic waste (aqueous)
-
Solid chemical waste
Step 3: Containerize and Label the Waste
-
Select a waste container that is compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and any other components of the waste mixture with their approximate concentrations. Do not use abbreviations or chemical formulas.
-
Indicate the specific hazards (e.g., flammable, corrosive) as identified in the SDS.
-
Keep the container closed at all times, except when adding waste.
Step 4: Store the Waste Securely Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition or incompatible materials.
-
Within secondary containment to capture any potential leaks.
Step 5: Arrange for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste collection and disposal. Under no circumstances should chemical waste be disposed of down the sanitary sewer unless explicitly permitted by your institution's EHS department for specific, neutralized, and non-hazardous materials.
Data Summary from Safety Data Sheet
Once the SDS for this compound is obtained, summarize the critical quantitative and qualitative data in a table for quick reference.
| Parameter | SDS Section | Data for this compound |
| Hazard Classification | 2 | e.g., Flammable Liquid, Cat. 2; Acute Tox. 4 |
| Personal Protective Equipment | 8 | e.g., Nitrile gloves, safety goggles, fume hood |
| Incompatible Materials | 10 | e.g., Strong oxidizing agents, strong acids |
| Specific Disposal Guidance | 13 | e.g., "Dispose of in accordance with all local, state, and federal regulations." |
| Accidental Release Measures | 6 | e.g., "Absorb with inert material and place in a suitable container for disposal." |
Experimental Protocols and Visualizations
General Chemical Waste Disposal Workflow
The logical flow for proper chemical waste disposal, from initial handling to final removal, is depicted below. This workflow should be adapted to the specific requirements outlined in the SDS for this compound and your institution's policies.
Caption: A generalized workflow for the safe disposal of laboratory chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
